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  • Product: Sodium 3-mercaptopropanesulphonate
  • CAS: 17636-10-1

Core Science & Biosynthesis

Foundational

Advanced Mechanistic Dynamics of Sodium 3-Mercaptopropanesulphonate (MPS) in Copper Electroplating

A Whitepaper for Materials Scientists, Electrochemists, and Drug Development Professionals As an application scientist bridging electrochemical engineering and molecular surface dynamics, I approach the Damascene copper...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Materials Scientists, Electrochemists, and Drug Development Professionals

As an application scientist bridging electrochemical engineering and molecular surface dynamics, I approach the Damascene copper electroplating process not merely as a bulk deposition technique, but as a highly orchestrated molecular ballet. At the center of this process is sodium 3-mercaptopropanesulphonate (MPS) . Whether you are engineering high-density interconnects for printed circuit boards (PCBs) or studying thiol-disulfide exchange mechanisms in protein biochemistry, understanding the causality behind MPS adsorption provides critical insights into surface-mediated reaction kinetics.

This guide deconstructs the competitive adsorption mechanisms, quantitative dynamics, and self-validating protocols essential for mastering MPS in advanced electrodeposition.

The Molecular Mechanism: Causality of Acceleration

In acidic copper electroplating, achieving "bottom-up" filling of microvias requires a delicate balance between suppressors, accelerators, and levelers. MPS acts as a potent monomeric accelerator. Unlike its dimeric counterpart, bis-(3-sulfopropyl)-disulfide (SPS)—which must be electrochemically cleaved at the cathode to become active—MPS is already in its active thiol (-SH) form, allowing for immediate kinetic impact[1].

The Competitive Displacement Model

The acceleration mechanism is driven by competitive surface displacement.

  • Passivation: Initially, the copper surface is passivated by a complex of polyethylene glycol (PEG), chloride ions (Cl⁻), and Cu⁺ ions. This PEG-Cu⁺-Cl⁻ adlayer severely restricts the mass transport of Cu²⁺ to the cathode[2].

  • Chemisorption: The thiol group of MPS possesses a profound thermodynamic affinity for the copper surface. It spontaneously displaces the PEG layer, breaking the suppression barrier[3].

  • Electrostatic Capture: Once anchored, the terminal sulfonate group (-SO₃⁻) of MPS extends into the Helmholtz double layer. Working synergistically with ambient chloride ions, it electrostatically captures bulk Cu²⁺ ions, effectively lowering the activation energy required for their reduction to Cu⁺ and ultimately to Cu⁰[1].

MPS_Mechanism Cu_Surf Copper Cathode Surface PEG_Cl PEG-Cu⁺-Cl⁻ Passivation (Suppressor Layer) Cu_Surf->PEG_Cl Initial State MPS_Adsorb MPS Adsorption (Thiol-Cu Chemisorption) Cu_Surf->MPS_Adsorb Direct Binding PEG_Cl->MPS_Adsorb Competitive Displacement Cu_Ion Cu²⁺ Capture (Sulfonate-Cl Interaction) MPS_Adsorb->Cu_Ion Electrostatic Attraction Deposition Accelerated Cu Nucleation (Bottom-Up Fill) Cu_Ion->Deposition Rapid Reduction

Fig 1: Competitive displacement and acceleration mechanism of MPS on a copper cathode.

Cross-Disciplinary Insight: The Biochemical Parallel

For drug development professionals reading this, the behavior of MPS offers a fascinating parallel to protein chemistry. The same thiol-disulfide exchange kinetics that allow MPS to displace PEG and accelerate metal deposition are utilized in biochemical assays. In pharmaceutical development, 4 to maintain the reduced state of proteins and enzymes, preventing unwanted disulfide cross-linking during drug formulation and ensuring target activity[4].

Quantitative Dynamics & Additive Synergy

The efficacy of MPS is not absolute; it is highly dependent on its stoichiometric ratio with PEG and chloride. Ellipsometric and Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) studies confirm that the displacement kinetics differ significantly based on the concentration gradients of these additives[3],[2].

Table 1: Optimal Concentration Ranges and Kinetic Parameters for MPS-Mediated Electroplating

ParameterTypical RangeMechanistic Function & Causality
MPS (Accelerator) 0.5 – 15.0 ppmDisplaces PEG; terminal sulfonate lowers Cu²⁺ reduction activation energy.
PEG (Suppressor) 100 – 300 ppmForms a dense, passivating film with Cl⁻ to inhibit generalized deposition.
Chloride (Cl⁻) 40 – 80 ppmActs as a bridging ligand for PEG; synergistically interacts with MPS to capture Cu²⁺.
Adsorption Energy (ΔG) Negative valuesIndicates that the chemisorption of MPS onto the cathode is a spontaneous thermodynamic process.
Operating Potential -0.2V to -0.8VThe optimal cathodic potential window for progressive copper nucleation.

Experimental Validation: Cyclic Voltammetry Stripping (CVS)

To ensure scientific integrity, every protocol must act as a self-validating system . In electroplating, the standard for quantifying MPS efficacy is Cyclic Voltammetry Stripping (CVS). The validation mechanism here is the Ar​/Ar0​ ratio. If the stripping area with MPS ( Ar​ ) does not exceed the baseline suppressed area ( Ar0​ ), the system immediately flags a failure in the displacement kinetics, preventing manufacturing defects before they occur.

Step-by-Step CVS Protocol
  • Virgin Makeup Solution (VMS) Baseline:

    • Action: Prepare a VMS containing CuSO4​ and H2​SO4​ . Run a CV scan from +0.2V to -0.8V (vs. Ag/AgCl) on a rotating disk electrode (RDE).

    • Causality: Establishes the unsuppressed copper deposition and stripping charge.

  • Suppressor Baseline Establishment ( Ar0​ ):

    • Action: Inject PEG (e.g., 200 ppm) and Cl⁻ (e.g., 50 ppm) into the VMS. Run a CV scan.

    • Causality: The stripping peak area will drastically shrink. This establishes the fully suppressed baseline ( Ar0​ ), confirming the integrity of the PEG-Cl passivation layer.

  • MPS Titration:

    • Action: Incrementally spike the bath with known concentrations of MPS (e.g., 0.5 ppm to 15 ppm)[2].

    • Causality: Introduces the competitive displacement variable into the controlled environment.

  • Voltammetric Cycling & Measurement ( Ar​ ):

    • Action: Record the CVS voltammogram after each MPS addition.

    • Causality: As MPS displaces PEG, the rate of copper deposition increases, resulting in a larger oxidative stripping peak area ( Ar​ ) during the reverse scan.

  • Data Analysis:

    • Action: Plot the ratio Ar​/Ar0​ against MPS concentration.

    • Causality: A linear or logarithmic increase validates the accelerating power and adsorption kinetics of the specific MPS batch.

CVS_Workflow Step1 1. VMS Baseline Step2 2. PEG Addition Step1->Step2 Step3 3. MPS Titration Step2->Step3 Step4 4. CV Stripping Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Fig 2: Cyclic Voltammetry Stripping (CVS) workflow for quantifying MPS adsorption kinetics.

Conclusion

The application of sodium 3-mercaptopropanesulphonate in copper electroplating is a masterclass in surface chemistry. By leveraging the thermodynamic preference of thiol groups for copper surfaces, MPS effectively disrupts the PEG-chloride passivation layer, orchestrating localized, rapid copper deposition. Whether optimizing a Damascene via-fill process or drawing parallels to biochemical disulfide reduction, mastering the competitive kinetics of MPS is essential for advancing both materials science and molecular engineering.

References
  • ResearchGate. Mechanism of MPS accelerating copper deposition.[Link]

  • Molecules / PMC. Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry.[Link]

  • Semantic Scholar. Competitive Adsorption of PEG, Cl⁻, and SPS/MPS on Cu: An In Situ Ellipsometric Study.[Link]

Sources

Exploratory

Adsorption Behavior of Sodium 3-Mercaptopropanesulphonate on Gold Electrodes: A Comprehensive Technical Guide

Executive Summary Sodium 3-mercaptopropanesulfonate (MPS) is a highly versatile, bifunctional organosulfur compound widely utilized in surface chemistry, electroplating, and nanomedicine. Characterized by a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-mercaptopropanesulfonate (MPS) is a highly versatile, bifunctional organosulfur compound widely utilized in surface chemistry, electroplating, and nanomedicine. Characterized by a nucleophilic thiol (-SH) group and a highly polar sulfonate (-SO₃⁻) terminal group, MPS serves as an ideal candidate for modifying gold (Au) surfaces 1. This whitepaper provides an in-depth mechanistic analysis of MPS adsorption on gold electrodes, detailing the causality behind experimental workflows, self-validating protocols, and the quantitative parameters that dictate its behavior in advanced applications.

Mechanistic Principles of MPS Adsorption

Chemisorption and Monolayer Rigidity

The adsorption of MPS onto a gold electrode is driven by the spontaneous cleavage of the S-H bond, resulting in a strong covalent thiolate linkage (Au-S). Thermodynamic evaluations using modified Langmuir isotherms reveal an average Gibbs free energy of adsorption ( ΔG ) of approximately -46 kJ/mol, underscoring the highly spontaneous and stable nature of this chemisorption process 2.

Unlike long-chain alkanethiols that form densely packed, crystalline self-assembled monolayers (SAMs) via strong lateral van der Waals forces, the short propyl chain of MPS results in a more open sub-monolayer structure. Quartz crystal microbalance with energy dissipation monitoring (QCM-D) confirms that MPS forms a rigid thin film with a surfacic mass of 166 ng/cm² 3.

Electrostatic and Steric Dynamics

The causality behind selecting MPS over other thiols lies in its terminal sulfonate group. Once anchored to the gold surface, the -SO₃⁻ moieties orient toward the bulk solution, rendering the surface highly hydrophilic (contact angle ∼46.2∘ ) 4. This imparts a strong negative charge to the electrode interface. In colloidal systems, this drops the zeta potential of gold nanoparticles to approximately -41 mV, providing critical electrostatic repulsion to prevent agglomeration 5. Furthermore, this anionic surface acts as a highly effective electrostatic anchor for positively charged targets, such as branched polyethyleneimine (BPEI) in immunosensors 6 or protonated drugs like methotrexate (MTX) 7.

Mechanism Au Gold Substrate (Au) Thiol Thiolate Bond (-S-) Chemisorption Au->Thiol Covalent Au-S bond Alkyl Propyl Chain Electron Tunneling Barrier Thiol->Alkyl Structural linker Sulfonate Sulfonate Group (-SO3-) Hydrophilic / Negative Charge Alkyl->Sulfonate Terminal orientation Target Positively Charged Target (e.g., BPEI, MTX) Sulfonate->Target Electrostatic attraction

Figure 2: Mechanistic pathway of MPS adsorption and subsequent electrostatic target binding.

Self-Validating Experimental Protocols

To ensure data integrity, the preparation of MPS-modified electrodes must function as a self-validating system. The following protocol integrates synthesis with immediate electrochemical verification.

Step 1: Electrode Pretreatment & Standardization

Causality: Mechanical polishing leaves microscopic debris and randomizes crystal face exposure. Electrochemical cleaning reconstructs the surface, removes organic binders, and yields a reproducible surface roughness essential for uniform SAM formation 8.

  • Mechanical Polishing: Polish the polycrystalline gold electrode using 0.3 µm and 0.05 µm alumina slurries sequentially. Sonicate in Milli-Q water for 15 minutes.

  • Electrochemical Cleaning: Immerse the electrode in 100 mM phosphate buffer (pH 7.4) or 1.0 M H₂SO₄. Perform Cyclic Voltammetry (CV) between -0.1 V and +1.2 V (vs. SCE) at 50 mV/s.

  • Internal Validation: Continue cycling until stable gold oxide formation and reduction peaks are observed. Integrate the gold oxide reduction peak (typically at +0.75 V) to calculate the exact electroactive surface area 8.

Step 2: MPS Monolayer Assembly

Causality: The short propyl chain allows rapid diffusion and chemisorption, but requires sufficient incubation to maximize packing density against electrostatic repulsion between adjacent sulfonate groups.

  • Incubation: Immerse the pretreated gold electrode into a freshly prepared 1–10 mM aqueous solution of MPS for 12 to 24 hours at room temperature 1.

  • Rinsing: Wash thoroughly with Milli-Q water to remove physically adsorbed, non-covalently bound MPS molecules.

Step 3: Surface Validation via Reductive Desorption

Causality: To definitively prove SAM formation and quantify coverage, the Au-S bonds must be electrochemically cleaved.

  • Desorption Scan: Transfer the MPS-modified electrode to a deaerated 0.1 M KOH solution. Run a cathodic linear sweep from 0.0 V to -1.2 V.

  • Quantification: A distinct reductive desorption peak will appear. By integrating the charge under this peak (assuming a one-electron transfer process per thiol molecule), the exact surface coverage ( Γ ) is calculated. A successful MPS monolayer will yield ∼4.6×10−10 mol/cm2 [[3]]().

Workflow N1 1. Bare Gold Electrode Mechanical Polishing N2 2. Electrochemical Cleaning CV in 1M H2SO4 N1->N2 Removes contaminants N3 3. MPS SAM Formation Incubation in MPS Solution N2->N3 Exposes active Au sites N4 4. Surface Validation Reductive Desorption & QCM-D N3->N4 Confirms surface coverage

Figure 1: Step-by-step workflow for the preparation and validation of MPS monolayers on gold.

Quantitative Adsorption Parameters

The table below consolidates the critical physicochemical parameters defining MPS adsorption on gold, allowing researchers to predict behavior in complex matrices.

ParameterTypical ValueAnalytical MethodSignificance
Gibbs Free Energy ( ΔG ) -46 kJ/molModified Langmuir IsothermIndicates highly spontaneous and stable chemisorption [[2]]().
Surface Coverage ( Γ ) ∼4.6×10−10 mol/cm2 Reductive Desorption (CV)Forms a sub-monolayer (approx. 60% of dense alkanethiols) 3.
Surfacic Mass 166 ng/cm²QCM-DConfirms the formation of a rigid, stable thin film 3.
Contact Angle ( θ ) ∼46.2∘ Static Contact AngleDemonstrates high hydrophilicity due to -SO₃⁻ groups 4.
Zeta Potential Shift Drops to ∼−41 mVElectrophoresis (on AuNPs)Provides strong electrostatic repulsion against nanoparticle aggregation 5.

References

  • Tailoring the Polyelectrolyte Coating of Metal Nanoparticles The Journal of Physical Chemistry B - ACS Public
  • A highly sensitive competitive immunosensor based on branched polyethyleneimine functionalized reduced graphene oxide Food Chemistry
  • Insights about the interaction of methotrexate loaded hydrophilic gold nanoparticles ResearchG
  • 3-Mercapto-1-propanesulfonic acid | 49594-30-1 Benchchem
  • Electrochemical Pretreatment of Polycrystalline Gold Electrodes To Produce a Reproducible Surface Roughness Anal. Chem. (DSpace)
  • Fast and Slow Ligand Exchange at the Surface of Colloidal Gold Nanoparticles The Journal of Physical Chemistry C - ACS Public
  • Structural Characterization of (3-Mercaptopropyl)
  • Effect of Surface Chemistry on Gene Transfer Efficiency Mediated by Surface-induced DNA-doped Nanocomposites PMC

Sources

Foundational

Electrochemical Dynamics and Surface Functionalization of 3-Mercapto-1-Propanesulfonic Acid Sodium Salt (MPS)

Executive Overview 3-Mercapto-1-propanesulfonic acid sodium salt (MPS) is a bifunctional organosulfur compound characterized by a terminal thiol (–SH) group and a highly polar sulfonate (–SO₃⁻) group. As an application s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-Mercapto-1-propanesulfonic acid sodium salt (MPS) is a bifunctional organosulfur compound characterized by a terminal thiol (–SH) group and a highly polar sulfonate (–SO₃⁻) group. As an application scientist navigating both semiconductor fabrication and nanomedicine, I have observed that the utility of MPS stems entirely from this structural dichotomy. The thiol group acts as a robust anchor to transition metals (Cu, Ag, Au), while the sulfonate group dictates the electrochemical interface with the surrounding aqueous environment.

This whitepaper synthesizes the mechanistic causality of MPS in two primary domains: its role as an accelerator in superconformal copper electrodeposition (the damascene process) [1], and its function as a hydrophilic capping agent for nanoparticle synthesis in drug delivery and biosensing [2].

Mechanistic Causality in Copper Electrodeposition

In acid copper sulfate electrolytes, achieving defect-free, bottom-up filling of submicrometer trenches requires a delicate balance of additives. MPS serves as a critical "accelerator" or "brightener" in this system [3].

The Competitive Adsorption and CEAC Model

The causality of MPS-driven acceleration is best explained by the Curvature-Enhanced Accelerator Coverage (CEAC) model [4]. In a standard plating bath, polyethylene glycol (PEG) and chloride ions (Cl⁻) form a passivating complex that suppresses Cu²⁺ reduction on flat surfaces. MPS disrupts this passivation.

In situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) confirms that MPS adsorbs onto the Cu electrode exclusively through its thiol functional group [5]. Because the thiol-copper bond is thermodynamically highly favorable, MPS displaces the weaker PEG-Cl complex. As copper deposits and the trench fills, the decreasing surface area forces the adsorbed MPS molecules closer together. This local concentration spike at the high-curvature trench bottom exponentially accelerates Cu²⁺ reduction, driving the bottom-up fill [4].

MPS_Mechanism Cu_Ion Cu2+ in Electrolyte MPS MPS Accelerator Cu_Ion->MPS Catalyzed Reduction PEG_Cl PEG-Cl Suppressor Cu_Surface Planar Cu Surface PEG_Cl->Cu_Surface Inhibits Deposition MPS->PEG_Cl Displaces Suppressor MPS->Cu_Surface Adsorbs via -SH Trench_Bottom Trench Bottom (High Curvature) MPS->Trench_Bottom Accumulates (CEAC)

Logical relationship of MPS competitive adsorption in Cu electrodeposition.

Self-Assembled Monolayers (SAMs) in Nanomedicine

Beyond electroplating, drug development professionals utilize MPS to engineer the pharmacokinetic profiles of metallic nanoparticles. Bare silver (AgNPs) or gold nanoparticles (AuNPs) rapidly agglomerate in physiological buffers due to van der Waals forces.

By introducing MPS during or immediately after nanoparticle reduction, the thiol groups form a covalent Self-Assembled Monolayer (SAM) on the metal surface [2]. The causality of stabilization lies in the outward-facing sodium sulfonate groups. These groups impart extreme hydrophilicity and a strong negative zeta (ζ) potential (typically < -30 mV). This electrostatic repulsion creates a self-validating colloidal system: if the nanoparticles remain suspended and retain their distinct Surface Plasmon Resonance (SPR) optical properties in saline, the MPS SAM is intact and effectively preventing agglomeration[2].

Quantitative Electrochemical & Physical Data

The following table summarizes the core quantitative parameters of MPS, comparing its behavior across different applications.

ParameterCharacteristic ValueMechanistic Implication
Molecular Weight 178.21 g/mol Small steric footprint allows for highly dense SAM formation on electrodes and nanoparticles.
Adsorption Motif Thiol-Metal Covalent BondHigh binding energy allows MPS to outcompete weaker adsorbates (e.g., PEG, citrate).
Electroplating Role Accelerator / BrightenerLowers activation energy for Cu²⁺ reduction; enables superconformal trench filling [1].
Colloidal Zeta Potential Highly Negative (< -30 mV)Ensures long-term colloidal stability in aqueous media via electrostatic repulsion [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint indicates a flaw in reagent purity or environmental control.

Protocol A: In Situ Electrochemical Validation of MPS on Cu(100)

Objective: Validate the displacement of suppressors by MPS using Cyclic Voltammetry (CV).

  • Electrolyte Preparation: Prepare a base electrolyte of 0.05 M CuSO₄ in 0.1 M H₂SO₄ using ultra-pure Milli-Q water (18.2 MΩ·cm) [6].

  • Baseline Suppression: Add 1 mM Cl⁻ (via HCl) and 88 µM PEG (MW 3400). Run a CV sweep (scan rate: 2 mV/s) to establish the baseline suppression curve.

  • MPS Titration: Inject 10 µM MPS into the deaerated electrolyte.

  • Measurement: Sweep the potential from -0.2 V to -0.5 V vs. Ag/AgCl.

  • Causality & Validation: A positive shift in current density confirms that MPS has successfully displaced the PEG-Cl passivation layer. Validation Check: If the current remains suppressed, the MPS thiol groups may have prematurely oxidized into disulfides, requiring reagent replacement.

Protocol B: Synthesis of MPS-Capped Silver Nanoparticles (AgNPs)

Objective: Produce stable, hydrophilic AgNPs for biosensing or drug delivery vectors.

  • Precursor: Dissolve AgNO₃ in deionized water to a concentration of 1 mM.

  • Reduction: Under vigorous magnetic stirring at room temperature, rapidly inject a freshly prepared, ice-cold solution of NaBH₄. The solution will immediately turn pale yellow [2].

  • Capping: Within 30 seconds of reduction, add aqueous MPS to achieve an AgNO₃:MPS molar ratio of 1:0.1.

  • Maturation: Continue stirring for 30 minutes to allow the thiol groups to covalently bond to the Ag surface.

  • Validation: Measure the UV-Vis absorbance. Validation Check: A sharp Surface Plasmon Resonance (SPR) peak around 390-400 nm and a DLS zeta potential below -30 mV validates successful capping. Broadening of the peak indicates agglomeration due to insufficient MPS coverage.

AgNP_Workflow Step1 AgNO3 Precursor (Aqueous) Step2 Add NaBH4 (Reduction) Step1->Step2 Nucleation Step3 Add MPS (Capping) Step2->Step3 Rapid Stirring Step4 AgNP-MPS Colloid (Stable) Step3->Step4 SAM Formation

Step-by-step synthesis workflow for MPS-capped silver nanoparticles.

References

  • Effects of Additives on Copper Electrodeposition in Submicrometer Trenches ResearchGate[Link]

  • Hydrophilic silver nanoparticles with tunable optical properties: application for the detection of heavy metals in water Beilstein Journal of Nanotechnology[Link]

  • Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3-Mercapto-1-Propanesulfonate on/into the Copper Electrodeposited Layer National Center for Biotechnology Information (PMC)[Link]

  • In Situ EC-STM Studies of MPS, SPS, and Chloride on Cu(100): Structural Studies of Accelerators for Dual Damascene Electrodeposition Langmuir - ACS Publications[Link]

  • 3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy The Journal of Physical Chemistry C - ACS Publications[Link]

  • Investigation of stress and morphology in electrodeposited copper nanofilms by cantilever beam method and in situ electrochemical atomic force microscopy Journal of Applied Physics | AIP Publishing[Link]

Exploratory

Advanced Technical Guide: Thermal Stability and Degradation Kinetics of Sodium 3-Mercaptopropanesulphonate (MPS)

Executive Summary Sodium 3-mercaptopropanesulphonate (MPS, NaMPS) is a bifunctional organosulfur compound widely utilized as an accelerator in the Damascene copper electroplating process for semiconductor manufacturing,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 3-mercaptopropanesulphonate (MPS, NaMPS) is a bifunctional organosulfur compound widely utilized as an accelerator in the Damascene copper electroplating process for semiconductor manufacturing, as well as a stabilizing ligand in nanoparticle synthesis[1][2]. Despite its critical role in controlling deposition kinetics and surface chemistry, the efficacy of MPS is highly dependent on its structural integrity. This whitepaper provides an in-depth analysis of the thermal stability and degradation pathways of MPS, offering researchers and process engineers field-proven methodologies to profile, monitor, and mitigate its degradation.

Physicochemical Profile & Thermal Stability

MPS is characterized by a potent nucleophilic thiol (-SH) group and a highly water-soluble sulfonic acid (-SO₃H) moiety. In its solid sodium salt form, MPS exhibits robust chemical and thermal stability, which is essential for maintaining performance during high-stress industrial applications[1]. However, under specific thermal and oxidative conditions, the molecule undergoes distinct degradation pathways.

Quantitative Data Summary

The following table summarizes the core physicochemical and thermal parameters of MPS, synthesized from empirical thermal analysis (TGA/DSC) and spectroscopic data[2][3].

ParameterValue / CharacteristicAnalytical Method
Molecular Formula C₃H₇NaO₃S₂-
Molecular Weight 178.20 g/mol Mass Spectrometry
Thiol Stretching Vibration 2555 cm⁻¹FTIR Spectroscopy
Thermal Stability Limit ~250 °C (Onset of decomposition)Thermogravimetric Analysis (TGA)
Melting Point >300 °C (Decomposes before melting)Differential Scanning Calorimetry (DSC)
Primary Degradant (Solution) Bis-(sodium-sulfopropyl)-disulfide (SPS)HPLC-UV / MS

Mechanisms of Degradation

Understanding the degradation of MPS requires separating its behavior into two distinct environments: solution-state oxidative degradation and solid-state thermal degradation.

Solution-State Oxidative Dimerization

The primary degradation pathway for MPS in aqueous solutions is the oxidation of its thiol groups. The thiol group must first be deprotonated to form a highly reactive thiolate anion. In the presence of mild oxidizing agents, dissolved oxygen, or transition metal catalysts (such as Cu²⁺ in electroplating baths), two MPS molecules undergo oxidative dimerization to form a disulfide bond, resulting in bis-(sodium-sulfopropyl)-disulfide (SPS)[3].

This conversion from MPS to SPS is not merely a degradation event but a critical kinetic equilibrium in copper electroplating, where SPS undergoes reductive dissociation back to MPS at the cathode surface to form active Cu(I)-MPS-chloride complexes[4]. However, uncontrolled accumulation of SPS leads to a loss of active thiol functionality, negatively impacting experimental and manufacturing outcomes[3].

Solid-State Thermal Cleavage

In the solid state, MPS is stable up to approximately 250 °C. Beyond this thermal threshold, the molecule undergoes homolytic and heterolytic cleavage. The weakest bonds in the MPS backbone are the C-S bonds. Extreme thermal stress leads to desulfonation (release of SO₂/SO₃ gases) and the breakdown of the aliphatic carbon chain, leaving behind a carbonaceous sodium sulfide residue.

DegradationPathways MPS Sodium 3-mercaptopropanesulphonate (MPS) Oxidation Oxidative Dimerization (Solution State) MPS->Oxidation O2 / Cu2+ Thermal Thermal Stress (Solid State >250°C) MPS->Thermal SPS Bis-(sodium-sulfopropyl)-disulfide (SPS) Oxidation->SPS SPS->Thermal Cleavage C-S Bond Cleavage (Desulfonation) Thermal->Cleavage

Logical flow of MPS degradation via oxidative and thermal pathways.

Analytical Workflows & Self-Validating Protocols

To accurately profile the stability of MPS, researchers must employ protocols that isolate specific degradation variables. The following methodologies are designed with built-in causal logic to prevent analytical artifacts.

Protocol 1: Solid-State Thermal Profiling via TGA-DSC-MS

This protocol isolates pure thermal degradation from oxidative interference to determine the absolute thermal stability limit of solid MPS.

Step-by-Step Methodology:

  • Sample Desiccation: Store the MPS powder in a vacuum desiccator over P₂O₅ for 48 hours prior to analysis.

    • Causality: MPS is highly hygroscopic. Residual moisture will vaporize near 100 °C, creating a massive endothermic artifact in the DSC curve that can mask subtle low-temperature polymorphic transitions.

  • Crucible Preparation: Weigh 5–10 mg of the desiccated MPS into an alumina (Al₂O₃) crucible. Avoid copper or platinum crucibles.

    • Causality: Platinum and copper can catalytically interact with the thiol group at elevated temperatures, artificially lowering the decomposition onset temperature.

  • Inert Atmosphere Purging: Purge the TGA-DSC furnace with high-purity Nitrogen (N₂) or Argon at a flow rate of 50 mL/min for 30 minutes before heating.

    • Causality: Oxygen must be entirely evacuated. If O₂ is present, the thiol groups will undergo exothermic auto-oxidation to SPS before the true thermal cleavage temperature is reached.

  • Dynamic Heating Ramp: Heat the sample from 25 °C to 600 °C at a controlled ramp rate of 10 °C/min.

    • Causality: A 10 °C/min ramp provides the optimal balance between maintaining thermal equilibrium within the sample mass and generating a sharp, detectable heat flow signal for phase changes.

  • Evolved Gas Analysis (MS): Route the exhaust gas to a Mass Spectrometer to monitor for m/z 64 (SO₂) and m/z 34 (H₂S).

TGAWorkflow Prep 1. Desiccation (Remove H2O) Purge 2. N2 Purge (Prevent Oxidation) Prep->Purge Heat 3. Thermal Ramp (10°C/min) Purge->Heat Analyze 4. TGA-MS (Evolved Gas) Heat->Analyze

Step-by-step experimental workflow for thermal profiling of MPS.

Protocol 2: Monitoring Solution-State Degradation (MPS to SPS) via HPLC-UV

This protocol is designed to quantify the degradation of MPS into SPS in aqueous environments, such as aging electroplating baths.

Step-by-Step Methodology:

  • Sample Quenching (Critical Step): Immediately upon extracting the 1 mL aqueous sample, add 100 µL of 0.1 M EDTA (Ethylenediaminetetraacetic acid).

    • Causality: Trace transition metals in the solution catalyze the rapid oxidation of MPS to SPS. EDTA chelates these metals, immediately "freezing" the kinetic degradation profile at the exact time of sampling. This makes the protocol self-validating, ensuring the measured SPS concentration reflects the bath state, not post-sampling degradation.

  • Mobile Phase Acidification: Prepare an isocratic mobile phase of 95% Water / 5% Acetonitrile, modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: MPS contains a strongly acidic sulfonate group that is fully ionized at neutral pH, causing it to elute in the void volume of a C18 column. TFA suppresses this ionization, increasing hydrophobicity and ensuring proper chromatographic retention.

  • UV Detection at 210 nm: Set the UV-Vis detector to 210 nm.

    • Causality: Neither MPS nor SPS possesses strong aromatic chromophores. However, the C-S and S-S bonds exhibit end-absorption in the low UV range, making 210 nm the optimal wavelength for quantification.

Industrial Implications

The thermal and chemical stability of MPS dictates its utility across various high-tech sectors:

  • Semiconductor Electroplating: In the Damascene process, MPS acts as an accelerator. Its ability to suppress the hydrogen evolution reaction prevents pinholes and pitting in the copper coating[1]. However, thermal hotspots in the plating bath can accelerate its degradation into SPS, requiring rigorous CVS (Cyclic Voltammetric Stripping) analysis to monitor the active accelerator concentration[3].

  • Nanoparticle Synthesis: MPS is utilized as a ligand exchange reagent to separate copper nanowires from nanoparticles[2]. The thermal stability of the MPS ligand shell is critical during the room-temperature sintering of conductive inks, where premature thermal degradation of the ligand would lead to uncontrolled nanoparticle agglomeration.

References

  • [3] 1-Propanesulfonic acid, 3-mercapto-, sodium salt (1:1) | CID 23672317. PubChem / Benchchem. Available at:

  • [1] Sodium 3-mercaptopropanesulphonate CAS 17636-10-1. Bloom Tech. Available at:

  • [2] Shape-selective separation of copper nanowires and copper-based nanoparticles by a ligand exchange strategy. ResearchGate. Available at:

  • [4] A Model for Copper Deposition in the Damascene Process. ResearchGate. Available at:

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Purification of Sodium 3-Mercaptopropanesulphonate

This guide provides an in-depth exploration of the synthesis and purification of sodium 3-mercaptopropanesulphonate (MPS), a versatile organosulfur compound with significant applications in pharmaceuticals, material scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the synthesis and purification of sodium 3-mercaptopropanesulphonate (MPS), a versatile organosulfur compound with significant applications in pharmaceuticals, material science, and electroplating.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical processes and purification strategies that underpin the production of high-purity MPS.

Introduction: The Scientific and Industrial Significance of MPS

Sodium 3-mercaptopropanesulphonate, with the chemical formula HSCH₂CH₂CH₂SO₃Na, is a water-soluble thiol.[3][4] Its unique molecular structure, featuring both a nucleophilic thiol group and a hydrophilic sulfonate group, makes it a valuable reagent in a variety of applications. It is utilized as a stabilizing agent for nanoparticles, a key component in the synthesis of more complex molecules, and as a brightener in copper electroplating.[1][5] In the pharmaceutical sector, its antioxidant and reducing properties are of particular interest.[2] The efficacy of MPS in these applications is directly correlated with its purity, making a thorough understanding of its synthesis and purification paramount.

The Primary Synthesis Pathway: Ring-Opening of 1,3-Propane Sultone

The most prevalent and efficient method for the synthesis of sodium 3-mercaptopropanesulphonate involves the nucleophilic ring-opening of 1,3-propane sultone with a sulfur nucleophile. For the production of high-purity MPS with high yields, the use of in-situ generated, high-purity sodium hydrosulfide (NaSH) is the preferred industrial method.[6][7]

Mechanistic Rationale

The synthesis proceeds via a classic SN2 reaction. 1,3-propane sultone is a cyclic ester of a sulfonic acid, and the carbon atoms within its four-membered ring are electrophilic. The highly nucleophilic hydrosulfide anion (SH⁻) attacks one of the ring carbons, leading to the opening of the strained ring and the formation of the desired product. The choice of an in-situ generated sodium hydrosulfide from sodium methoxide and hydrogen sulfide gas in an organic solvent is a critical process decision aimed at minimizing impurities, such as polysulfides, that are often present in commercially available sodium hydrosulfide.[6] This approach allows for the production of MPS with a purity exceeding 95% and yields of 90% or greater.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the generation of the nucleophile to the formation of the final product.

SynthesisWorkflow cluster_0 Step 1: In-Situ Generation of Sodium Hydrosulfide cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Isolation NaOCH3 Sodium Methoxide (NaOCH3) in Organic Solvent H2S Hydrogen Sulfide (H2S) Gas NaOCH3->H2S Reaction NaSH High-Purity Sodium Hydrosulfide (NaSH) H2S->NaSH Forms PropaneSultone 1,3-Propane Sultone NaSH->PropaneSultone Reacts with CrudeMPS Crude Sodium 3-mercaptopropanesulphonate PropaneSultone->CrudeMPS Forms Filtration Filtration CrudeMPS->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying FinalProduct Sodium 3-mercaptopropanesulphonate Drying->FinalProduct

Caption: A flowchart illustrating the synthesis of sodium 3-mercaptopropanesulphonate.

Detailed Experimental Protocol

The following protocol is a synthesis of best practices derived from established methodologies.[6][7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
Sodium MethoxideNaOCH₃54.02≥ 95%
Hydrogen SulfideH₂S34.08≥ 99%
1,3-Propane SultoneC₃H₆O₃S122.14≥ 98%
Methanol (Anhydrous)CH₃OH32.04≥ 99.8%

Procedure:

  • Preparation of High-Purity Sodium Hydrosulfide:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve sodium methoxide in an appropriate organic solvent (e.g., methanol).

    • Cool the solution to a temperature between 15-35°C.

    • Bubble hydrogen sulfide gas through the stirred solution. This reaction is exothermic, and the temperature should be maintained within the 15-35°C range.

    • Continue the gas flow until the sodium methoxide is completely converted to sodium hydrosulfide. This results in a solution of high-purity sodium hydrosulfide.[8]

  • Reaction with 1,3-Propane Sultone:

    • To the freshly prepared sodium hydrosulfide solution, add 1,3-propane sultone.

    • Maintain the reaction temperature between 10°C and 40°C with continuous stirring.

    • After the initial reaction, increase the temperature to 50-60°C and hold for 1 hour to ensure the reaction goes to completion.[6][7]

  • Isolation of the Product:

    • Cool the reaction mixture to 15-35°C.

    • The solid product, sodium 3-mercaptopropanesulphonate, will precipitate.

    • Collect the solid by filtration.

    • Wash the solid with a suitable solvent (e.g., ether) to remove any remaining impurities.

    • Dry the product under vacuum to obtain the final, high-purity sodium 3-mercaptopropanesulphonate.

Purification of Sodium 3-Mercaptopropanesulphonate

While the synthesis method described above yields a product of high purity, further purification may be necessary for specific applications, particularly in the pharmaceutical field.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. Given that sodium 3-mercaptopropanesulphonate is readily soluble in water and has some solubility in methanol, a mixed solvent system or a single solvent at different temperatures could be effective.

General Recrystallization Protocol:

  • Dissolve the crude MPS in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Troubleshooting Common Impurities

A common impurity in the synthesis of MPS is the disulfide, 3,3'-dithiobis(propane-1-sulfonate), which can form through the oxidation of the thiol. The presence of this and other impurities can often be addressed through careful control of the reaction atmosphere (e.g., performing the reaction under an inert gas like nitrogen) and by the purification methods described above. The technical grade of sodium 3-mercaptopropanesulphonate is often around 90% purity.[3][4]

Quality Control and Analytical Methods

Ensuring the purity and identity of the synthesized sodium 3-mercaptopropanesulphonate is crucial. Several analytical techniques can be employed for this purpose.

Titration

Iodometric titration is a common method for determining the purity of thiol-containing compounds. This method involves the oxidation of the thiol group by iodine. The endpoint of the titration can be determined visually using a starch indicator or potentiometrically.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of sodium 3-mercaptopropanesulphonate and for the separation of potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., with phosphoric or formic acid) can provide good separation.[5]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the S-H and S=O stretching vibrations.

Conclusion

The synthesis of high-purity sodium 3-mercaptopropanesulphonate is a well-established process that relies on the careful execution of a nucleophilic ring-opening reaction. By utilizing in-situ generated, high-purity sodium hydrosulfide, it is possible to achieve excellent yields and purity. Further purification through techniques such as recrystallization, coupled with rigorous analytical quality control, ensures that the final product meets the stringent requirements for its diverse applications in research and industry. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of this important chemical compound.

References

  • Merck. (n.d.). Sodium 3-mercapto-1-propanesulfonate technical grade, 90% 17636-10-1. Retrieved from [Link]

  • Asahi Chemical Co., Ltd. (n.d.). 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 1-Propanesulfonic acid, 3-mercapto- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate.
  • Google Patents. (n.d.). CN101624361B - Synthetic method of high-purity 3-mercapto propyl-sodium sulfonate.
  • Pure Synth. (n.d.). Sodium 3-Mercapto-1-Propanesulfonate 85.0%. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Mercapto-1-propanesulfonic acid. Retrieved from [Link]

Sources

Exploratory

Crystallographic Architecture and Mechanistic Profiling of 3-Mercapto-1-Propanesulfonic Acid Derivatives

Executive Overview 3-Mercapto-1-propanesulfonic acid (MPS) and its sodium salt derivative (SMPS) represent a highly versatile class of bifunctional organosulfur compounds[1]. Characterized by a nucleophilic thiol (-SH) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-Mercapto-1-propanesulfonic acid (MPS) and its sodium salt derivative (SMPS) represent a highly versatile class of bifunctional organosulfur compounds[1]. Characterized by a nucleophilic thiol (-SH) headgroup and a highly polar, acidic sulfonate (-SO₃H) tail, MPS derivatives serve as critical bridging ligands in coordination chemistry, essential accelerator additives in copper electrodeposition, and structural congeners in pharmacological transporter studies[1][2][3].

As a Senior Application Scientist, I approach the crystallographic study of MPS not merely as a cataloging of atomic coordinates, but as a dynamic framework to understand structure-function causality. This whitepaper synthesizes the solid-state crystallography, surface-adsorption mechanisms, and biological binding kinetics of MPS derivatives, providing a self-validating guide for researchers and drug development professionals.

Crystallographic Architecture of MPS-Metal Complexes

The bifunctionality of MPS dictates its crystallographic behavior. The thiol group acts as a soft base, exhibiting a high affinity for soft metal centers (e.g., Cu, Au), while the sulfonate group acts as a hard base, preferring electrostatic interactions with water or axial coordination in oxidized metal complexes[1][4].

Under mild oxidative conditions, MPS dimerizes into bis(3-sulfopropyl) disulfide (SPS). When reacted with Cu(II) salts, it forms a highly ordered polymeric complex: [Cu(SPS)(H2O)4]n[4][5]. Single-crystal X-ray diffraction reveals that this complex crystallizes in the monoclinic C2/c space group[4]. The structural causality here is driven by the Jahn-Teller distortion inherent to the d9 Cu(II) ion, which forces an elongated octahedral geometry. The water molecules satisfy the equatorial coordination sphere, while the bulky sulfonate oxygen atoms coordinate axially, minimizing steric repulsion and extending the lattice along the [101] direction[4][5].

Table 1: Crystallographic Parameters of Polymeric Cu(II)-SPS/MPS Complex
ParameterCrystallographic ValueMechanistic Rationale
Chemical Formula [Cu(O₃S(CH₂)₃S-S(CH₂)₃SO₃)(H₂O)₄]ₙDisulfide bridging enables polymeric extension.
Crystal System MonoclinicDriven by asymmetric ligand bulk.
Space Group C2/c Centrosymmetric packing of the polymer chains.
Coordination Geometry Elongated OctahedralResult of Cu(II) Jahn-Teller distortion.
Equatorial Ligands 4 × H₂O moleculesHigh-density hydrogen bonding network.
Axial Ligands 2 × Sulfonate Oxygen atomsAxial elongation minimizes steric hindrance.

Surface Crystallography and Electrodeposition Kinetics

In the context of semiconductor manufacturing and microvia filling, MPS is a potent accelerator for Cu electrodeposition[2]. The mechanism relies heavily on the surface crystallography of the Cu electrode.

In situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) and Density Functional Theory (DFT) calculations demonstrate that MPS adsorbs to the Cu surface exclusively through the thiol functional group[2]. The causality of acceleration lies in the interaction between the adsorbed MPS and co-adsorbed chloride (Cl⁻) ions. The adsorption of the thiol group exerts a depolarizing effect on the strength of the Cu-Cl bond, shifting the Cu-Cl stretching frequency and structurally destabilizing the passivating chloride layer[2][5]. This depolarization facilitates rapid electron transfer and accelerated Cu(I) reduction.

MPS_Mechanism A MPS in Solution (Thiol & Sulfonate) B Thiol-Metal Adsorption (Au/Cu Surface) A->B Diffusion & Binding C Cu-Cl Bond Depolarization (Steric & Electronic Shift) B->C Cl- Displacement D Accelerated Cu(I) Reduction (Superfilling) C->D Electron Transfer

Figure 1: Mechanistic pathway of MPS adsorption and subsequent copper reduction acceleration.

Biological Crystallography: MPS as a Pharmacological Congener

Beyond materials science, MPS serves as a critical structural congener in drug development, specifically in mapping the binding clefts of renal Organic Anion Transporters (OAT1 and OAT3)[3]. MPS is a structural analog of 2,3-dimercapto-1-propanesulfonic acid (DMPS), a heavy metal chelator.

By comparing the binding affinities of DMPS and MPS, researchers can map the spatial and volumetric constraints of the transporter's active site. Removal of just one thiol group (transitioning from DMPS to MPS) results in a drastic reduction in binding affinity. This indicates that the binding pocket of OAT3 is highly sensitive to the molecular volume and the specific stereochemical presentation of the dithiol configuration[3].

Table 2: Pharmacological Transporter Binding Data (IC₅₀)
CompoundOAT1 IC₅₀ (μM)OAT3 IC₅₀ (μM)Structural Implication
DMPS (Dithiol)8340Optimal volume/charge ratio for OAT3 cleft.
MPS (Monothiol)~207.5 (2.5x increase)~2200 (55x increase)Loss of thiol drastically reduces OAT3 affinity.
HgCl₂ Sensitivity 104659Highlights differential cysteine residue exposure.

(Data derived from homology modeling and in vitro CHO cell expression assays[3])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in verification metric.

Protocol A: Synthesis and Crystallization of Polymeric Cu(II)-MPS Complexes

Causality: Rapid precipitation yields amorphous powders. Slow solvent evaporation at controlled temperatures allows the thermodynamic assembly of the monoclinic C2/c lattice[4].

  • Dissolution: Dissolve 10 mmol of sodium 3-mercapto-1-propanesulfonate in 50 mL of deionized water (18.2 MΩ·cm).

  • Metal Addition: Slowly add 5 mmol of CuSO₄·5H₂O under continuous magnetic stirring. The solution will shift color as coordination begins.

  • Oxidative Dimerization: Stir the solution in an open-air environment for 48 hours to allow the mild oxidation of the thiol groups into disulfide bridges (forming SPS in situ).

  • Crystallization: Filter the solution through a 0.22 μm PTFE membrane to remove particulate impurities. Transfer the filtrate to a crystallization dish and allow slow evaporation at 25°C.

  • Validation: Harvest the resulting blue crystals. Validate the structure via single-crystal X-ray diffraction (target space group: C2/c ) and FTIR (target S=O stretching at ~1200 and 1050 cm⁻¹)[1][4].

Protocol B: In Situ SHINERS Analysis of MPS Monolayers

Causality: Traditional Raman spectroscopy lacks the sensitivity to detect a single molecular monolayer on Cu. Using silica-coated gold nanoparticles (SHINs) amplifies the electromagnetic field without the gold chemically interacting with the MPS[2].

  • Substrate Preparation: Polish a Cu single-crystal electrode to a mirror finish. Electropolish in phosphoric acid to remove native oxides.

  • SHINs Deposition: Drop-cast a 10 μL suspension of Au@SiO₂ nanoparticles onto the Cu electrode and dry under N₂ gas.

  • Electrolyte Immersion: Immerse the electrode in a deaerated electrolyte containing 100 mM H₂SO₄, 2 mM Cl⁻, and 2 mM MPS[2].

  • Spectroscopic Acquisition: Apply a controlled electrochemical potential. Irradiate with a 632.8 nm He-Ne laser and acquire Raman spectra.

  • Validation: Monitor the Cu-Cl stretching band (typically ~280-300 cm⁻¹). A successful MPS adsorption will manifest as a depolarization shift in this band, validating the displacement/destabilization of the chloride layer[2][5].

SHINERS_Workflow S1 1. Substrate Preparation (Au/Cu Single Crystal) S2 2. SHINs Deposition (Silica-coated Au NPs) S1->S2 S3 3. MPS Monolayer Incubation (Controlled Potential) S2->S3 S4 4. In Situ Raman Spectroscopy (Vibrational Mapping) S3->S4 S5 5. Crystallographic Analysis (Peak Shift Correlation) S4->S5

Figure 2: Step-by-step experimental workflow for in situ SHINERS analysis of MPS monolayers.

References

  • BenchChem Technical Support Team. "An In-Depth Technical Guide to 3-Mercapto-1-propanesulfonic Acid: Molecular Structure, Properties, and Applications." BenchChem.
  • Schmitt, K. G., et al. "3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy, Density Functional Theory Calculations, and Cyclic Voltammetry." The Journal of Physical Chemistry C, ACS Publications.
  • Pasquale, M. A., et al. "Crystal structure, infrared and Raman spectra and thermal behaviour of polymeric Cu complexes." Solid State Sciences (via ResearchGate).
  • Sweet, D. H., et al. "Differences in the substrate binding regions of renal organic anion transporters 1 (OAT1) and 3 (OAT3)." PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Through-Silicon Via (TSV) Superfilling using Sodium 3-Mercaptopropanesulphonate (MPS)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (focusing on 3D-integrated BioMEMS, implantable biosensors, and high-throughput microfluidic screening platforms). Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (focusing on 3D-integrated BioMEMS, implantable biosensors, and high-throughput microfluidic screening platforms).

Mechanistic Rationale: The Role of MPS in Copper Electrodeposition

The fabrication of high-aspect-ratio Through-Silicon Vias (TSVs) is a foundational technology for 3D microelectronic integration and advanced lab-on-a-chip diagnostic devices. Achieving a defect-free, "bottom-up" copper fill requires a highly controlled electrochemical environment governed by competitive adsorption.

Sodium 3-mercaptopropanesulphonate (MPS) serves as a critical accelerator in this process. Its efficacy relies on its interaction with a passivating suppressor layer:

  • The Suppressor Barrier: Polyethylene glycol (PEG) and chloride ions (Cl⁻) synergistically form a dense blocking layer on the copper surface, significantly increasing the overpotential required for Cu²⁺ reduction[1]. Because PEG is a large polymer, its diffusion into deep, narrow TSVs is sterically hindered, leaving the via bottom less suppressed than the wafer surface[2].

  • The MPS Anti-Suppressor Mechanism: MPS contains both a thiol (-SH) and a sulfonate (-SO₃⁻) group. The thiol group strongly adsorbs to the copper surface, actively displacing the PEG-Cl⁻ complex[3]. Once anchored, the sulfonate moiety acts as an electron bridge, facilitating the transfer of electrons from the cathode to Cu²⁺, reducing it to a Cu⁺ intermediate, which rapidly deposits as solid Cu⁰[4].

By concentrating at the bottom of the via where PEG diffusion is weakest, MPS drives accelerated, localized deposition, effectively filling the via from the bottom up and preventing "seam" or "void" defects[5].

MPS_Mechanism PEG PEG-Cl- Suppressor Layer MPS MPS (Accelerator) Thiol Adsorption PEG->MPS Displaced by Cu2 Cu2+ (Bulk Solution) MPS->Cu2 Electron Transfer via -SO3- Cu1 Cu+ Intermediate Cu2->Cu1 Reduction Cu0 Cu0 (Deposited Film) Cu1->Cu0 Deposition at Via Bottom

Competitive adsorption and electron transfer mechanism of MPS displacing PEG-Cl-.

Reagents and Bath Formulation

The virgin makeup solution (VMS) must be precisely calibrated. The following table summarizes the optimized bath formulation for void-free TSV filling[5].

ComponentFunctionOptimal Concentration
CuSO₄·5H₂O Primary Copper Source0.79 M
H₂SO₄ Supporting Electrolyte (Conductivity)1.02 M
Cl⁻ (from NaCl or HCl) Co-suppressor / Bridging Ion1.4 mM (~50 ppm)
Polyethylene Glycol (PEG) Suppressor500 ppm
Sodium 3-mercaptopropanesulphonate (MPS) Accelerator3 – 5 ppm
Janus Green B (JGB) Leveler30 ppm

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase is verified before proceeding to prevent costly wafer loss.

Phase 1: Substrate Pretreatment
  • Seed Layer Verification: Ensure the TSV substrate (e.g., 10–20 µm diameter) possesses an intact dielectric liner and a uniform copper or Nickel-Phosphorus (NiP) seed layer[5].

  • Vacuum Wetting[Self-Validation Checkpoint 1]: Submerge the TSV substrate in deionized (DI) water inside a vacuum desiccator for 15 minutes[5].

    • Causality: High-aspect-ratio vias trap microscopic air bubbles that block electrolyte entry, guaranteeing massive voiding.

    • Validation: The pretreatment is complete only when visible bubble evolution from the wafer surface ceases entirely.

Phase 2: Electrochemical Bath Preparation
  • VMS Preparation: Dissolve CuSO₄·5H₂O and H₂SO₄ in DI water under continuous magnetic stirring. Introduce Cl⁻ ions.

  • Additive Sequencing: Add PEG, followed by JGB, and finally MPS.

    • Causality: MPS is highly reactive. Adding it last prevents premature oxidation or unwanted complexation in the bulk solution before plating begins.

  • Pre-Plating CV Scan [Self-Validation Checkpoint 2]: Perform a Cyclic Voltammetry (CV) scan from 0.1 V to -0.6 V (vs. Ag/AgCl) on a test electrode.

    • Validation: A distinct hysteresis loop on the return sweep must be observed. This confirms the successful breakdown of the PEG-Cl⁻ suppression layer by MPS[3]. If hysteresis is absent, the MPS has degraded and the bath must be spiked or remade.

Phase 3: Pulse-Reverse Electrodeposition
  • Current Application: Transfer the wetted wafer to the plating bath immediately to prevent seed layer oxidation. Apply a pulse-reverse current waveform.

    • Causality: Direct Current (DC) often leads to rapid depletion of Cu²⁺ at the via opening. A pulse-reverse waveform allows for the dissolution of over-plated copper at the via mouth during the reverse pulse, keeping the opening wide enough for fresh MPS and Cu²⁺ to diffuse to the bottom. Set the reverse current density to 16 mA/cm² [5].

Phase 4: Post-Deposition Metrology
  • Cross-Sectioning & Polishing: Cleave the wafer across the via array and polish using progressively finer diamond suspensions down to 0.05 µm.

  • Imaging: Utilize Scanning Electron Microscopy (SEM) or Optical Microscopy (OM) to calculate the filling ratio and inspect for seam or void defects[5].

TSV_Workflow Prep Wafer Pretreatment (NiP Seed + Vacuum Wetting) Bath Electrolyte Preparation (VMS + PEG + MPS + JGB) Prep->Bath Plate Pulse-Reverse Electroplating (16 mA/cm²) Bath->Plate Analyze Cross-Sectional Metrology (SEM/OM) Plate->Analyze

Step-by-step workflow for TSV copper electroplating using MPS.

Quantitative Optimization & Data Interpretation

The applied current density is the primary driver of the physical filling morphology. If the current density is mismatched with the MPS concentration, the bottom-up filling mechanism fails[6].

The table below summarizes the causal relationship between current density and TSV filling outcomes (assuming 5 ppm MPS, 500 ppm PEG, and 30 ppm JGB)[6],[5]:

Current Density (mA/cm²)Plating RegimeFilling Ratio (%)Defect Morphology & Causality
8.0 Low~90.5Seam Defects: Plating is too slow; conformal surface overplating occurs before the bottom can fill.
16.0 Medium100.0 Defect-Free: Perfect equilibrium between MPS acceleration and Cu²⁺ mass transport.
24.0 High~85.0Pinch-off Voids: Cu²⁺ is depleted at the via bottom faster than diffusion can replenish it, sealing the via prematurely.

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Application

Application Note: Advanced Surface Functionalization Protocols Using 3-Mercapto-1-Propanesulfonic Acid Sodium Salt

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Overview The precise control of interfacial chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

The precise control of interfacial chemistry is a foundational requirement in nanotechnology, biosensor fabrication, and pharmaceutical formulation. 3-Mercapto-1-propanesulfonic acid sodium salt (MPS) has emerged as a critical bifunctional organosulfur capping agent for modifying noble metal surfaces, particularly gold[1].

As a Senior Application Scientist, I emphasize that successful functionalization relies on understanding the thermodynamic and electrostatic causality behind the molecule's structure:

  • The Thiol (-SH) Anchor: Sulfur exhibits a high affinity for noble metals. Upon contact with a gold lattice, the thiol proton is lost, and a quasi-covalent dative bond (Au-S) is formed (~45 kcal/mol). This provides a thermodynamically stable anchor that resists displacement by weaker biological ligands.

  • The Sulfonate (-SO₃⁻) Terminus: Unlike carboxylic acids (pKa ~4-5), the sulfonic acid group is fully deprotonated at physiological pH. This imparts a dense, permanent negative charge to the surface. In colloidal systems, this generates robust electrostatic repulsion, preventing nanoparticle aggregation even in moderately high ionic strength buffers[2]. On planar electrodes, it creates a highly hydrophilic interface that resists non-specific protein adsorption while allowing the immobilization of biorecognition elements like photosystem I for field-effect transistor (FET) [3].

Mechanism Substrate Bare Gold Substrate (AuNPs or Planar Au) Reaction Chemisorption & Ligand Exchange (12-24h Incubation) Substrate->Reaction Ligand 3-Mercapto-1-propanesulfonic acid sodium salt (MPS) Ligand->Reaction Au_S_Bond Covalent Au-S Bond Formation (~45 kcal/mol) Reaction->Au_S_Bond Anchoring Mechanism Terminal_SO3 Terminal Sulfonate (-SO3⁻) Exposure (Hydrophilic & Negatively Charged) Reaction->Terminal_SO3 Surface Property

Mechanistic workflow of gold surface functionalization using MPS.

Detailed Methodologies

The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as incomplete monolayer formation will lead to catastrophic failure in downstream biological assays or electrochemical measurements.

Protocol A: Colloidal Stabilization of Gold Nanoparticles (AuNPs)

This protocol utilizes a ligand exchange mechanism to replace weakly bound capping agents (e.g., citrate) with MPS, yielding highly stable, sulfonate-terminated AuNPs suitable for [1].

Step 1: Reagent Preparation Dissolve MPS in ultrapure water (18.2 MΩ·cm) to create a 10 mM stock solution. Causality: MPS sodium salt is highly water-soluble (up to 50 mg/mL)[1]. Using water prevents the osmotic shock and aggregation that organic solvents might induce in pristine citrate-capped AuNP colloids.

Step 2: Ligand Exchange Reaction Add the MPS stock solution to the AuNP suspension to achieve a final MPS concentration of 1 mM (typically a >10,000x molar excess relative to the nanoparticles). Stir gently at room temperature for 12 to 24 hours. Causality: The massive concentration gradient and the thermodynamic superiority of the Au-S bond drive the complete displacement of citrate molecules[2].

Step 3: Purification Centrifuge the suspension (e.g., 14,000 x g for 15 mins for 15 nm AuNPs). Carefully decant the supernatant to remove unbound MPS and displaced citrate. Resuspend the pellet in ultrapure water. Repeat this wash step twice. Causality: Free MPS in solution increases ionic strength and can competitively inhibit downstream conjugation steps.

Self-Validation Checkpoint (Protocol A):

  • Dynamic Light Scattering (DLS): The hydrodynamic diameter should increase by only 1–2 nm, corresponding to the short C3 alkyl chain.

  • Zeta Potential: The surface charge must shift to a highly negative value (-40 to -50 mV ). A potential less negative than -30 mV indicates incomplete ligand exchange, leaving the colloid vulnerable to salt-induced aggregation.

Protocol B: Fabrication of MPS Self-Assembled Monolayers (SAMs) on Planar Gold

Planar gold substrates (e.g., SPR chips, electrochemical biosensors) require pristine atomic lattices to ensure dense SAM packing[4].

Protocol Step1 1. Surface Cleaning (Piranha / UV-Ozone) Step2 2. MPS Incubation (1-5 mM, 18-24h) Step1->Step2 Step3 3. Stringent Washing (Solvent Rinse) Step2->Step3 Step4 4. Characterization (Contact Angle / CV) Step3->Step4

Step-by-step protocol for fabricating MPS self-assembled monolayers.

Step 1: Substrate Cleaning Immerse the gold substrate in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (CAUTION: Piranha is highly reactive. Handle with extreme care). Rinse copiously with ultrapure water and dry under a stream of high-purity nitrogen. Causality: This removes adventitious organic carbon, exposing bare Au(111) facets essential for uniform chemisorption.

Step 2: MPS Incubation Immediately immerse the cleaned substrate in a 1–5 mM solution of MPS in absolute ethanol or water for 18 to 24 hours at room temperature. Causality: While the initial Au-S chemisorption occurs within minutes, extended incubation is mandatory. It allows the short C3 chains to undergo slow structural reorganization to maximize van der Waals interactions, overcoming the steric hindrance of the bulky terminal sulfonate groups[5].

Step 3: Rinsing and Drying Remove the substrate and rinse sequentially with the incubation solvent and ultrapure water to remove physisorbed (non-covalently bound) MPS molecules. Blow dry with nitrogen.

Self-Validation Checkpoint (Protocol B):

  • Contact Angle Goniometry: A successful MPS SAM will exhibit a water contact angle of < 15° due to the highly hydrophilic nature of the terminal -SO₃⁻ groups[6].

  • Cyclic Voltammetry (CV): When evaluated in a solution containing a negatively charged redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻), the MPS-modified electrode will exhibit strong electrostatic repulsion, significantly depressing the Faradaic current compared to a bare gold electrode[5].

Quantitative Parameters and Expected Outcomes

To facilitate rapid experimental design, the critical optimization parameters are summarized below.

ParameterGold Nanoparticles (Colloidal)Planar Gold Substrates (Electrodes)Mechanistic Rationale
MPS Concentration 1 – 10 mM (molar excess)1 – 5 mMExcess concentration drives the thermodynamic displacement of weak ligands and ensures maximum surface coverage[2].
Solvent Ultrapure Water (18.2 MΩ·cm)Water or Absolute EthanolMPS sodium salt is highly water-soluble[1]. Water maintains colloidal stability; ethanol promotes dense SAM packing on planar Au.
Incubation Time 12 – 24 hours18 – 24 hoursSufficient time is required for initial rapid chemisorption followed by slow structural rearrangement into a semi-crystalline monolayer[5].
Operating Temp. Room Temperature (20-25°C)Room Temperature (20-25°C)Ambient temperature provides sufficient kinetic energy for Au-S bond formation without risking solvent evaporation.
Validation Metric Zeta Potential: -40 to -50 mVWater Contact Angle: < 15°The fully deprotonated sulfonate groups (-SO₃⁻) create a highly charged, hydrophilic interface[2],[6].

References

  • Terasaki, N., et al. "Photosensor based on an FET utilizing a biocomponent of photosystem I for use in imaging devices." Langmuir (PubMed). URL:[Link]

  • "Functionalized Self-Assembled Alkanethiol Monolayers on Au(111) Electrodes: 1. Surface Structure and Electrochemistry." Langmuir (ACS Publications). URL:[Link]

  • "Surface Modification Approaches for Electrochemical Biosensors." IntechOpen. URL:[Link]

Sources

Method

Optimal sodium 3-mercaptopropanesulphonate concentration in copper plating baths

Application Note: Optimizing Sodium 3-Mercaptopropanesulphonate (MPS) Concentration for Defect-Free Copper Superfilling Target Audience: Materials scientists, electrochemists, and biomedical device engineers (e.g., those...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Sodium 3-Mercaptopropanesulphonate (MPS) Concentration for Defect-Free Copper Superfilling

Target Audience: Materials scientists, electrochemists, and biomedical device engineers (e.g., those developing micro-electrode arrays for drug delivery and neural interfacing).

Introduction: The Criticality of MPS in Micro-Electrodeposition

In the fabrication of advanced microelectronics and biomedical micro-electro-mechanical systems (Bio-MEMS), the electrodeposition of copper into high-aspect-ratio microvias and trenches requires atomic-level precision. This precision is achieved through a delicate balance of organic additives in the acid copper sulfate bath. Among these, sodium 3-mercaptopropanesulphonate (MPS) —often generated in situ via the electrochemical cleavage of bis(3-sulfopropyl) disulfide (SPS)—acts as the primary accelerator[1].

For researchers and drug development professionals designing miniaturized diagnostic sensors or microfluidic chips, understanding the exact causality behind MPS concentration is critical. An unoptimized MPS concentration leads to void formation, high surface roughness, and catastrophic device failure. This guide establishes the mechanistic grounding and self-validating protocols required to optimize MPS concentrations for flawless bottom-up "superfilling."

Mechanistic Causality: The Competitive Adsorption Model

To optimize a plating bath, one must first understand why the additives behave as they do. The superfilling mechanism is driven by the competitive adsorption between a suppressor complex and the MPS accelerator[2][3].

  • Suppression: Polyethylene glycol (PEG) interacts with chloride ions (Cl⁻) to form a dense, passivating layer on the copper surface, significantly increasing the overpotential required for Cu²⁺ reduction[3].

  • Acceleration: MPS molecules diffuse to the surface and chemically bind to the copper via their thiol (-SH) groups. The terminal sulfonate (-SO₃⁻) groups face the bulk solution, efficiently capturing Cu²⁺ ions and locally depolarizing the interface[4].

  • The Superfill Phenomenon: Due to the geometry of a microvia, the surface area at the bottom decreases as copper deposits. Because MPS is strongly adsorbed and highly mobile, its local surface concentration rapidly increases at the via bottom (a phenomenon described by the Curvature-Enhanced Accelerator Coverage, or CEAC, model)[2]. This high local concentration of MPS displaces the PEG-Cl⁻ suppressor layer, leading to rapid, localized bottom-up growth while the flat top surface remains suppressed[3].

Mechanism PEG PEG (Suppressor) Cl Chloride Ions (Cl-) PEG->Cl Binds to Cu_Surface Copper Cathode Surface Cl->Cu_Surface Adsorbs on MPS MPS (Accelerator) MPS->Cu_Surface Displaces PEG-Cl Cu_Ion Cu2+ Reduction MPS->Cu_Ion Depolarizes/Accelerates Superfill Bottom-Up Superfilling Cu_Ion->Superfill Localized Growth

Figure 1: Mechanistic pathway of competitive adsorption driving bottom-up superfilling.

Determining the Optimal MPS Concentration

The concentration of MPS is highly non-linear in its effect. Industry and academic standards dictate that the optimal MPS concentration lies in the trace range of 1 ppm to 15 ppm (mg/L) for standard damascene processes[4][5].

If the bulk concentration is too high, the MPS saturates the entire wafer surface, destroying the differential deposition rate between the via bottom and the field surface. This results in isotropic (conformal) plating, which pinches off the top of the via and traps large voids[5]. Furthermore, concentrations exceeding 100 ppm induce severe surface roughening and alter the crystallographic texture of the deposit[6].

Table 1: Quantitative Effects of MPS Concentration on Cu Electrodeposition

MPS ConcentrationElectrochemical ResponseMorphological OutcomeViability for Microvias
< 1 ppm High overpotential; dominated by PEG-Cl⁻ suppression.Conformal plating; "V-shape" growth.Fail: Center voids and seams.
3 - 15 ppm Optimal localized depolarization at via bottoms.Void-free, bottom-up superfilling.Optimal: Mirror-like finish.
20 - 50 ppm Moderate global depolarization.Overplating (momentum plating/bumps).Sub-optimal: Requires heavy CMP.*
> 100 ppm Complete displacement of PEG; massive depolarization.High surface roughness; randomized texture.Fail: Loss of superfilling[6].

*CMP = Chemical Mechanical Planarization.

Self-Validating Experimental Protocol

To ensure scientific integrity, a plating protocol cannot rely on assumed concentrations. Additives degrade over time under applied current. Therefore, this protocol integrates Cyclic Voltammetric Stripping (CVS) as a self-validating metrology step to quantify the active MPS concentration before committing to the plating workflow.

Phase 1: Virgin Makeup Solution (VMS) Preparation
  • Base Chemistry: Dissolve 0.25 M CuSO₄·5H₂O and 1.8 M H₂SO₄ in ultra-pure deionized water (18.2 MΩ·cm). The high acid concentration increases conductivity, while the copper sulfate provides the reducible metal ions[4].

  • Suppressor Addition: Add 300 ppm of Polyethylene Glycol (PEG, MW 8000).

  • Halide Addition: Add 50 ppm of Hydrochloric Acid (HCl) to provide the necessary Cl⁻ ions for the PEG-Cl⁻ complex.

  • Accelerator Titration: Add precisely 5 ppm of MPS (Sodium 3-mercaptopropanesulphonate).

Phase 2: CVS Metrology (Self-Validation)

Causality Check: CVS measures the active accelerator by analyzing the stripping charge of copper deposited on a rotating platinum disk electrode. This confirms the MPS has not oxidized into inactive species.

  • Insert a Pt Rotating Disk Electrode (RDE) into the prepared bath at 2000 RPM.

  • Sweep the potential from +1.0 V to -0.25 V (vs. Ag/AgCl) to deposit copper, then sweep back to +1.0 V to strip it.

  • Integrate the anodic stripping peak to calculate the stripping charge ( Qr​ ).

  • Compare Qr​ against a standard calibration curve to verify the active MPS concentration is exactly 5 ppm. If it is lower, micro-dose MPS until the target is reached.

Phase 3: Galvanostatic Electroplating
  • Submerge the patterned substrate (e.g., silicon wafer with 10 µm deep microvias and a physical vapor deposited Cu seed layer) into the bath at 25°C.

  • Apply a constant cathodic current density of 1.5 A/dm² for 15 minutes.

  • Mechanistic Note: The low initial current density ensures that MPS has sufficient time to diffuse into the high-aspect-ratio vias and accumulate at the bottom before the via mouth pinches off.

  • Remove, rinse with DI water, and dry with N₂ gas.

Phase 4: Metrology and Validation
  • Cleave the substrate and perform Focused Ion Beam (FIB) milling across the microvias.

  • Image via Scanning Electron Microscopy (SEM) to confirm void-free, bottom-up fill.

Workflow Prep 1. Bath Preparation (VMS + Cl + PEG) Titration 2. MPS Dosing (5-15 ppm) Prep->Titration CVS 3. CVS Validation (Active Accelerator) Titration->CVS Plating 4. Galvanostatic Plating (Damascene Features) CVS->Plating SEM 5. SEM/FIB Metrology (Void-Free Check) Plating->SEM

Figure 2: Self-validating experimental workflow for microvia electroplating.

Troubleshooting & Failure Causality

  • Defect: Large voids in the center of the via.

    • Causality: The MPS concentration is too low (< 1 ppm), or the current density is too high. The PEG-Cl⁻ layer was not successfully displaced at the via bottom, resulting in conformal growth that pinched off the top[5].

  • Defect: Severe surface roughness and "cauliflower" morphology on the wafer field.

    • Causality: MPS concentration is too high (> 50 ppm). The accelerator has saturated the flat field surface, completely negating the PEG suppressor and causing rapid, uncontrolled isotropic copper deposition[6].

References

  • Electrochemical and analytical study of electroplating additive in copper plating solution for microvia filling. Circuit World - Emerald Insight.
  • The Role of SPS in Damascene Copper Electropl
  • Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega / PMC - NIH.
  • 3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy.
  • Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer. PMC - NIH.
  • Mechanism of SPS acceleration in a PEG containing copper plating b
  • Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing MPS Concentration for Defect-Free Bottom-Up Copper Filling

Welcome to the Technical Support Center for advanced electrochemistry. Whether you are engineering high-density semiconductor interconnects or fabricating high-aspect-ratio micro-vias for biomedical lab-on-a-chip devices...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced electrochemistry. Whether you are engineering high-density semiconductor interconnects or fabricating high-aspect-ratio micro-vias for biomedical lab-on-a-chip devices and neural interfaces, achieving a defect-free bottom-up copper fill is critical.

This guide provides researchers, materials scientists, and device engineers with a mechanistic understanding, self-validating protocols, and targeted troubleshooting strategies for optimizing 3-mercapto-1-propanesulfonate (MPS) in damascene copper electroplating.

Mechanistic Foundations: The "Why" Behind MPS

MPS acts as the primary accelerator in acidic copper plating baths. To achieve "superfilling" (bottom-up growth), MPS must successfully compete with a suppressor layer—typically composed of Polyethylene Glycol (PEG) and Chloride ions (Cl⁻)—and a leveler.

The Causality of Acceleration: The thiol functional group (-SH) of MPS adsorbs directly to the Cu electrode in the presence of Cl⁻, physically displacing the PEG-Cl⁻ suppressor layer. Simultaneously, the sulfonate moiety (-SO₃⁻) interacts with Cu²⁺ ions, facilitating a single-electron transfer step that lowers the local overpotential and depolarizes the interface, thereby accelerating localized Cu deposition[1].

G N1 Cu Substrate (Via Bottom) N2 PEG-Cl- Suppressor Layer N1->N2 Initial State (Inhibited) N7 Conformal Plating (Defects) N2->N7 Insufficient MPS N3 MPS Accelerator Injection N4 Thiol-Cu Adsorption & Depolarization N3->N4 Concentration Dependent N5 Suppressor Displacement N4->N5 Localized at Via Bottom N6 Bottom-Up Superfilling N5->N6 Optimal MPS N6->N1 Defect-Free Cu Fill

Fig 1: MPS-mediated suppressor displacement and bottom-up superfilling mechanism.

Protocol: Self-Validating Workflow for MPS Optimization

To establish a defect-free baseline, you must isolate the variables. This step-by-step protocol utilizes a self-validating loop: you cannot proceed to electroplating until the electrochemical suppression is analytically confirmed.

Step 1: Virgin Makeup Solution (VMS) Preparation

  • Action: Prepare a baseline electrolyte containing 0.5 M CuSO₄, 0.1 M H₂SO₄, and 50 ppm Cl⁻.

  • Causality: Chloride ions are mandatory; they act as bridging ligands that anchor the suppressor to the copper surface. Without Cl⁻, PEG cannot inhibit the surface.

Step 2: Suppressor Saturation & Validation (The Checkpoint)

  • Action: Introduce 300 ppm of Polyethylene Glycol (PEG, Mw 3400).

  • Validation: Run Cyclic Voltammetric Stripping (CVS). The copper stripping peak area ( Ar​ ) must drop by >90% compared to the VMS.

  • Logic: This is a self-validating step. If Ar​ does not drop, your Cl⁻ concentration is incorrect, or the PEG is degraded. Do not proceed to MPS addition until suppression is confirmed.

Step 3: MPS Titration

  • Action: Inject MPS into the bath in 1.0 ppm increments (working range: 1.0 to 10.0 ppm).

  • Causality: MPS must displace the PEG-Cl⁻ layer. By titrating slowly, you find the exact concentration threshold where the thiol group successfully binds to the Cu surface and depolarizes the interface without overwhelming the bulk solution[1].

Step 4: Galvanostatic Deposition & Morphological Verification

  • Action: Plate at a constant current density (e.g., 10 mA/cm²) on a patterned Cu-seeded substrate for 120 seconds.

  • Validation: Cleave the sample and image via FIB-SEM.

    • Pass: The via exhibits a convex (U-shaped) growth front with minimal sidewall thickening.

    • Fail (Flat/V-shaped): Indicates conformal growth (Action: Increase MPS).

    • Fail (Overplated Bump): Indicates runaway acceleration (Action: Decrease MPS or add leveler).

Quantitative Additive Matrix

Use this reference table to balance the competitive adsorption dynamics in your bath.

Additive ComponentTypical ConcentrationPrimary FunctionDefect if Concentration is Too LowDefect if Concentration is Too High
MPS (Accelerator) 1.0 – 10.0 ppmDepolarizes Cu interface; drives bottom-up fillCenter voids, seam defectsMounding (overplating), rough surface
PEG (Suppressor) 100 – 300 ppmIncreases overpotential; inhibits sidewall growthRunaway plating, sidewall impingementSuppressed fill rate, incomplete fill
Cl⁻ (Co-suppressor) 40 – 60 ppmAnchors PEG layer; interacts with MPSConformal plating (loss of suppression)Nodular growth, poor adhesion
JGB (Leveler) 0.5 – 2.0 ppmDeactivates MPS at feature top (convex areas)Severe mounding over filled viasBottom voids (suppresses the via bottom)

Troubleshooting Guide & FAQs

Troubleshooting Issue Defect Detected V Center Voids / Seams Issue->V M Mounding / Overplating Issue->M A1 Increase MPS / Decrease PEG V->A1 Cause: Conformal Growth A2 Decrease MPS / Add Leveler M->A2 Cause: Runaway Acceleration Res Defect-Free Fill A1->Res A2->Res

Fig 2: Decision matrix for troubleshooting common copper electroplating filling defects.

Q1: Why am I seeing center voids in my high-aspect-ratio vias despite having MPS in the bath? A1: Center voids are the hallmark of conformal growth, meaning the deposition rate on the sidewalls equals the rate at the via bottom.

  • Causality: MPS accelerates deposition by lowering the local overpotential. However, at high current densities, a "fading depolarization" phenomenon occurs[2]. If the bulk MPS concentration is too low, it fails to fully displace the PEG-Cl⁻ suppressor layer at the bottom of the feature, allowing the sidewalls to impinge before the bottom fills[2].

  • Resolution: Incrementally increase the MPS concentration by 0.5 ppm. Alternatively, verify your Cl⁻ concentration; without sufficient chloride, the suppressor layer is weak, leading to uniform (but defective) conformal plating.

Q2: My vias are filling perfectly, but I'm observing severe "mounding" over the features. How do I control this? A2: Mounding (momentum plating) is caused by runaway acceleration dictated by the Curvature Enhanced Accelerator Coverage (CEAC) mechanism[3].

  • Causality: As the via fills bottom-up, the internal surface area rapidly decreases. MPS molecules remain adsorbed and are forced closer together, drastically increasing their local surface coverage on the advancing convex growth front[3]. If the bulk MPS concentration is too high, this localized acceleration continues even after the via is full, creating a bump.

  • Resolution: Reduce the bulk MPS concentration. If lowering MPS compromises the bottom-up fill, introduce a leveler like Janus Green B (JGB) or 2-mercaptopyridine. Levelers are diffusion-controlled and selectively adsorb on high-current-density peaks (like the top of the via) to deactivate the MPS and suppress overplating[4].

Q3: My fill profiles are inconsistent from day to day using the same bath. How do I accurately monitor the active MPS concentration? A3: Nominal dosing does not equal active concentration because MPS is highly reactive.

  • Causality: MPS spontaneously oxidizes and dimerizes into bis(3-sulfopropyl) disulfide (SPS) in the presence of Cu(II) and dissolved oxygen[5]. As MPS dimerizes, the ratio of active accelerator to suppressor shifts, leading to unpredictable fill profiles.

  • Resolution: Implement daily Cyclic Voltammetric Stripping (CVS). The Cu stripping peak area ( Ar​ ) is directly proportional to the active accelerator concentration. Plotting Ar​ against the CVS cycle number will reveal the decay rate of MPS, allowing you to calculate the exact replenishment dose required to maintain steady-state superfilling[5].

References

  • Title: 3-Mercapto-1-Propanesulfonate for Cu Electrodeposition Studied by in Situ Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy... Source: ACS Publications URL: [Link]

  • Title: Reconsider the depolarization behavior of copper electrodeposition in the presence of 3-mercapto-1-propanesulfonate Source: ResearchGate URL: [Link]

  • Title: Superfilling and the Curvature Enhanced Accelerator Coverage Mechanism Source: The Electrochemical Society URL: [Link]

  • Title: Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS Source: AZoM URL: [Link]

  • Title: Electroplated Copper Additives for Advanced Packaging: A Review Source: PMC - NIH URL: [Link]

Sources

Optimization

Troubleshooting accelerator degradation in acidic copper plating baths

Advanced Troubleshooting Center: Accelerator Degradation in Acidic Copper Electrodeposition Welcome to the Technical Support Center. For researchers, materials scientists, and drug development professionals fabricating h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting Center: Accelerator Degradation in Acidic Copper Electrodeposition

Welcome to the Technical Support Center. For researchers, materials scientists, and drug development professionals fabricating high-density microelectrode arrays (MEAs), lab-on-a-chip devices, or electrochemical biosensors, the structural integrity of copper interconnects is critical. Achieving defect-free, "bottom-up" superfilling in micro-vias relies on a delicate equilibrium of organic additives—specifically accelerators, suppressors, and levelers.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the electrochemical causality behind accelerator degradation, provide self-validating diagnostic protocols, and establish robust mitigation strategies.

Section 1: The Chemistry of Degradation (Mechanistic FAQs)

Q: Why is my plating bath losing its bottom-up superfilling capability over time, even with regular accelerator replenishment? A: You are likely experiencing a shift in the accelerator's molecular state rather than a simple depletion of concentration. The primary accelerator used in acidic copper baths is SPS (bis(sodiumsulfopropyl)disulfide)[1]. During the electrodeposition process, SPS undergoes cathodic reduction to form its monomeric thiol breakdown product, MPS (3-mercapto-1-propanesulfonate)[1].

While MPS also accelerates copper deposition, it lacks the strong, competitive adsorption dynamics of SPS. SPS is uniquely capable of rapidly replacing pre-adsorbed suppressors (like Polyethylene Glycol - PEG) at the bottom of micro-vias—a mechanism critical for superfilling[2]. When MPS accumulates, it acts as an "over-accelerator," causing conformal (even) plating rather than bottom-up filling, which leads to void formation in your microstructures[3]. Furthermore, extended bath aging causes MPS to over-oxidize into electrochemically dead sulfonates[4].

Q: How does my choice of anode material drive this degradation? A: The anode is the primary engine of accelerator destruction. If you are using pure OFHC (Oxygen-Free High Thermal Conductivity) copper anodes, they disproportionate during electrolysis, releasing high concentrations of unstable Cu(I) ions into the bath[5]. This excess Cu(I) rapidly cleaves the disulfide bond of SPS, forcing its conversion into MPS and forming Cu(I)-thiolate complexes[4].

The Fix: Transition to phosphorized copper anodes (containing 0.04–0.06% Phosphorus). The phosphorus promotes the formation of a protective, conductive black cupric phosphate film on the anode surface, which drastically inhibits the release of Cu(I) and stabilizes the SPS/MPS equilibrium[4]. Alternatively, utilizing a membrane-separated cell isolates the anode entirely, preventing the anodic oxidation of organic additives[5].

SPS_Degradation SPS SPS (Active Accelerator) Bis(sodiumsulfopropyl)disulfide MPS MPS (Thiol Monomer) Over-accelerator / Intermediate SPS->MPS Cathodic Reduction (During Cu Deposition) Cu1 Cu(I) Species (From Anode or Cathode) SPS->Cu1 Cleavage via Cu(I) Dead Sulfonates (Irreversible Dead Species) SPS->Dead Anodic Oxidation (Unshielded Anodes) MPS->SPS Oxidative Dimerization (O2 + Cu(II) Catalyzed) MPS->Dead Over-oxidation (Extended Bath Aging) Cu1->MPS Cu(I)-Thiolate Complexation

Mechanistic pathway of SPS accelerator degradation and MPS interconversion in acidic copper baths.

Section 2: Diagnostic Workflows

Q: Standard HPLC fails to accurately quantify my SPS levels due to the massive copper background. How can I isolate the accelerator? A: In standard C18 HPLC, the massive excess of Cu(II) in the plating bath co-elutes with the SPS peak, masking the signal and requiring costly Solid Phase Extraction (SPE) pretreatments[6]. To bypass this, you must alter the retention mechanism using Ion-Pair Chromatography . By introducing an ion-pairing agent, the negatively charged SPS anion is neutralized and retained much longer on the hydrophobic column, cleanly separating it from the fast-eluting Cu(II) ions[6].

Protocol 1: Self-Validating Ion-Pair Chromatography for SPS Quantification

  • Mobile Phase Preparation: Prepare an eluent consisting of 20% (v/v) methanol and 80% (v/v) DI water, acidified with 0.02 M H₂SO₄[6].

  • Ion-Pairing Agent: Add 40 mM of Tetramethylammonium chloride (TMAC) to the mobile phase[6].

  • System Setup: Utilize a C18 column (e.g., Prevail C18) set to a flow rate of 0.7 mL/min[6].

  • Self-Validation Step (Blanking): Inject a Virgin Make-up Solution (VMS) containing only CuSO₄, H₂SO₄, and Cl⁻. Verify that the Cu(II) peak elutes in the void volume (< 3 mins) and that the baseline is completely flat at the expected SPS retention window (11–15 mins).

  • Sample Injection: Inject the raw, unfiltered plating bath sample. The SPS peak will clearly resolve without Cu(II) interference, allowing direct integration and quantification[6].

Q: How do I measure the electrochemically active accelerator concentration in real-time? A: Chromatographic methods measure absolute molecular presence, but they do not tell you how the additives are behaving at the electrode. For functional analysis, you must use Cyclic Voltammetric Stripping (CVS) coupled with the Modified Linear Approximation Technique (MLAT) [7]. CVS measures the direct impact of the accelerator on the copper deposition rate by quantifying the copper stripping peak area ( Ar​ )[1][7].

CVS_Protocol VMS 1. VMS Baseline Establish Intercept (Ar0) Sample 2. Sample Injection Measure Peak Area (Ar_sample) VMS->Sample Validates Pt Electrode Std1 3. Standard Addition 1 Measure Peak Area (Ar_std1) Sample->Std1 Spikes Known SPS Std2 4. Standard Addition 2 Measure Peak Area (Ar_std2) Std1->Std2 Spikes Known SPS Calc 5. MLAT Regression Extrapolate Active Concentration Std2->Calc Linear Fit (Ar vs Vol)

Step-by-step Cyclic Voltammetric Stripping (CVS) workflow using the MLAT quantification method.

Protocol 2: CVS-MLAT Workflow

  • Electrode Preparation: Polish a Platinum Rotating Disk Electrode (Pt-RDE) and set rotation to 1000 rpm[2].

  • Self-Validation (Baseline): Cycle the electrode in Virgin Make-up Solution (VMS) between -0.3 V and +1.6 V[7]. Continue cycling until the copper stripping peak area ( Ar0​ ) stabilizes with less than a 2% variance between sweeps. Causality: If variance exceeds 2%, the Pt surface is contaminated and will yield false kinetics. Repolish immediately.

  • Sample Addition: Inject an aliquot of your working bath. Record the new, increased peak area ( Ar_sample​ )[7].

  • Standard Additions: Perform two sequential volumetric spikes of a known, pure SPS standard. Record Ar_std1​ and Ar_std2​ [7].

  • MLAT Extrapolation: Plot the stripping peak areas against the added standard volumes. Apply a linear regression; the negative x-intercept represents the active accelerator concentration in your working bath[1][7].

Section 3: Data & Process Mitigation

To effectively troubleshoot, you must understand how different accelerator states impact your quantitative metrics. Use the table below to cross-reference your analytical findings with physical plating defects.

Table 1: Quantitative Comparison of Accelerator States & Impacts

Chemical SpeciesMolecular StateCVS Response ( Ar​ )HPLC Retention (w/ TMAC)Impact on SuperfillingMitigation / Reversal Strategy
SPS Active DisulfideBaseline Acceleration~11 - 15 mins[6]Optimal (Strong PEG displacement)[2]N/A (Target State)
MPS Thiol BreakdownHyper-Acceleration< 5 minsPoor (Conformal plating, voids)[3]Oxygen sparging / Dummy plating[5]
Sulfonates Over-oxidizedSuppressed (No acceleration)Varies (Irregular peaks)Complete failure (No bottom-up fill)Carbon treatment & Bath replacement

Q: How do I recover a degraded bath suffering from MPS accumulation without dumping the chemistry? A: If CVS indicates hyper-acceleration (excess MPS), you can leverage the chemical sensitivity of thiols to oxygen. Spontaneous oxidative dimerization of MPS back into active SPS occurs naturally in the cupric sulfate electrolyte, catalyzed by Cu(II) and dissolved oxygen[1][5]. The Procedure: Suspend production. Insert a dummy cathode and run a "dummy plating" cycle at a very low current density while vigorously sparging the bath with clean air. The dissolved oxygen will accelerate the oxidative dimerization of MPS back to SPS[1][5]. Monitor the bath via CVS until the Ar​ values drop back to your target MLAT baseline, verifying that the SPS/MPS equilibrium has been restored.

Sources

Troubleshooting

Technical Support Center: Troubleshooting MPS/PEG Competitive Adsorption in Cu Electrodeposition

Welcome to the Advanced Electrochemistry Support Center. As researchers and materials scientists scaling copper damascene processes or advanced packaging interconnects, achieving defect-free "bottom-up" superfilling is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrochemistry Support Center. As researchers and materials scientists scaling copper damascene processes or advanced packaging interconnects, achieving defect-free "bottom-up" superfilling is critical. The core of this process relies on managing the delicate, antagonistic competitive adsorption between MPS (3-mercapto-1-propanesulfonate) —the accelerator—and PEG (polyethylene glycol) —the suppressor.

When this balance fails, you encounter voids, seams, or severe surface roughening. This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore equilibrium to your additive system.

Mechanistic Overview: The Antagonistic Adsorption Model

Before troubleshooting, it is vital to understand the causality of the system. PEG does not suppress copper deposition alone; it requires chloride ions (Cl⁻) to act as a bridging ligand, forming a highly passivating PEG-Cu⁺-Cl⁻ complex [1]. MPS (often generated via the electrochemical cleavage of its dimer, SPS) competes directly for these surface sites. The thiol group of MPS penetrates the Cl⁻ layer, displacing PEG, while its negatively charged sulfonate group accelerates Cu²⁺ reduction [2, 3].

Mechanism A Cu Surface + Cl⁻ B PEG Adsorption A->B C PEG-Cu⁺-Cl⁻ Passivation (High Suppression) B->C Synergistic Binding D MPS Introduction C->D Mass Transport E Competitive Displacement D->E Thiol Interaction F MPS-Cu Adlayer (Accelerated Deposition) E->F PEG Desorption

Mechanistic pathway of PEG-Cl passivation and subsequent competitive displacement by MPS.
Troubleshooting FAQs
Q1: Why am I observing subconformal filling and center voids in my high-aspect-ratio microvias?

Causality: Subconformal plating occurs when the deposition rate at the top of the via exceeds the rate at the bottom. Mechanistically, this means the PEG-Cu⁺-Cl⁻ passivating film is dominating the entire via structure. MPS diffuses slower than PEG and Cu²⁺. If the MPS concentration is too low, or if mass transport (agitation) is insufficient, MPS fails to reach the via bottom to displace the PEG layer, resulting in uniform suppression and eventual pinch-off at the via opening [2].

Solution:

  • Increase MPS Concentration: Titrate MPS incrementally (e.g., 1–5 µmol/L steps) to enhance the concentration gradient driving diffusion to the via bottom.

  • Optimize Mass Transport: Reduce the rotation speed of your rotating disk electrode (RDE) or wafer paddle agitation. Counterintuitively, slowing bulk mass transport thickens the diffusion layer at the surface, allowing PEG to suppress the top of the via while MPS accumulates and displaces PEG at the stagnant bottom (the curvature enhancement effect).

Q2: My via filling is successful, but the bulk substrate exhibits severe surface roughening and "mounding" (overplating). How do I resolve this?

Causality: You are experiencing uncontrolled competitive adsorption at the surface. Once MPS displaces PEG and establishes an adlayer, it remains anchored to the growing copper surface. Without a tertiary additive to regulate this, the MPS-driven acceleration continues unchecked, leading to massive differences in localized current density. This synergistic acceleration creates coarse, quasi-spherical grains and extreme surface roughness [4].

Solution: Introduce a Leveler (e.g., Gelatin, Janus Green B, or Polyethyleneimine). Levelers are diffusion-controlled, bulky molecules that preferentially adsorb at high-current-density peaks (protrusions) via steric hindrance. They establish a "High-Nucleation/Low-Diffusion" kinetic regime that suppresses runaway MPS acceleration, effectively planarizing the surface without disrupting the bottom-up fill inside the via [4].

Table 1: Quantitative Impact of Additive Systems on Cu Surface Roughness

Additive SystemKinetic RegimePrimary MechanismSurface Roughness (Rq)
VMS (Base Electrolyte) UnregulatedUninhibited Cu²⁺ reduction~150.0 nm
VMS + PEG + Cl⁻ High SuppressionPassivating PEG-Cu⁺-Cl⁻ film~50.0 nm
VMS + MPS + PEG + Cl⁻ AcceleratedCompetitive displacement (Roughening)~449.5 nm
VMS + MPS + PEG + Cl⁻ + Gelatin High-N / Low-DSteric hindrance / Isotropic suppression~81.3 nm
Q3: I added PEG to my bath, but I am seeing zero suppression of the copper deposition rate. Is my PEG degraded?

Causality: PEG alone exerts a negligible influence on copper deposition kinetics. It strictly requires chloride ions to function. Cl⁻ strongly adsorbs to the Cu surface and acts as a necessary bridging ligand, allowing the oxygen ether groups of PEG to bind and form the passivating film [1, 5]. If your bath is strictly additive-free or uses ultra-pure DI water without dosed Cl⁻, PEG cannot adsorb.

Solution: Verify your chloride concentration. The optimal operational window for Cl⁻ in a standard damascene bath is between 30 ppm and 70 ppm . Below 20 ppm, the PEG layer is porous and easily penetrated by Cu²⁺. Above 80 ppm, excessive Cl⁻ can precipitate CuCl powder or aggressively outcompete MPS, stalling acceleration completely.

Experimental Protocol: Cyclic Voltammetry (CV) Screening for MPS/PEG Optimization

To prevent defects, you must empirically validate the exact concentration at which MPS overcomes PEG suppression in your specific bath architecture. This protocol utilizes the hysteretic response of CV as a self-validating system : the appearance of a hysteresis loop on the return sweep confirms that MPS has successfully displaced PEG and accelerated the surface[1, 6].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a Virgin Make-up Solution (VMS) containing 0.25 M CuSO₄ and 1.8 M H₂SO₄.

  • Establish the Suppressed Baseline: Add 50 ppm Cl⁻ (via NaCl) and 300 ppm PEG (MW 4000–10000).

  • Electrochemical Setup: Use a three-electrode cell with a Cu Rotating Disk Electrode (RDE) at 100 RPM, a Pt counter electrode, and a Ag/AgCl reference electrode.

  • Baseline Scan: Sweep the potential from Open Circuit Potential (OCP) to -0.3 V vs. Ag/AgCl at 10 mV/s. You should observe a heavily suppressed current density (< 2 mA/cm²).

  • MPS Titration: Inject MPS into the bath in 5 µmol/L increments. Wait 2 minutes after each injection for mass transport equilibration.

  • Hysteresis Validation: Run the CV sweep after each injection. Look for the critical threshold where the return sweep (anodic direction) shows a higher current than the forward sweep. This hysteretic crossover mathematically validates that MPS has displaced PEG and catalyzed the surface.

  • Lock-in Parameters: The MPS concentration that generates a stable hysteresis loop without causing the baseline current to drift upward over 5 consecutive cycles is your optimal bath concentration.

Workflow S1 Prepare Base Electrolyte (VMS) S2 Add Cl⁻ & PEG (Establish Baseline) S1->S2 S3 Titrate MPS (1-50 μmol/L) S2->S3 S4 Run Cyclic Voltammetry S3->S4 S5 Analyze Hysteresis & Depolarization S4->S5

Step-by-step cyclic voltammetry workflow for evaluating MPS and PEG competitive adsorption.
References
  • Moffat, T. P., Wheeler, D., & Josell, D. "Electrodeposition of Copper in the SPS-PEG-Cl Additive System I. Kinetic Measurements: Influence of SPS." NIST. Available at: [Link]

  • "Mechanism of SPS acceleration in a PEG containing copper plating bath." University of New Hampshire Scholars' Repository. Available at:[Link]

  • Walker, M., Richter, L. J., & Moffat, T. P. "Competitive Adsorption of PEG, Cl⁻, and SPS/MPS on Cu: An In Situ Ellipsometric Study." Journal of The Electrochemical Society. Available at: [Link]

  • "Trade-Off Between Surface Roughness and Crystallographic Orientation in Copper Electrodeposition via High-Concentration Gelatin." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "Competitive adsorption of Cu2+ and chloride ions, polyethylene glycol and sulfur-containing organic additives on copper." International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • "Cu electrodeposition for on-chip interconnections." AIP Publishing. Available at: [Link]

Optimization

Microfabrication Support Center: Troubleshooting Copper Electrodeposition for Microphysiological Systems

For drug development professionals and researchers fabricating Microphysiological Systems (MPS/Organ-on-a-Chip) and electrochemical biosensors, achieving defect-free, high-resolution copper microelectrodes is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers fabricating Microphysiological Systems (MPS/Organ-on-a-Chip) and electrochemical biosensors, achieving defect-free, high-resolution copper microelectrodes is a critical manufacturing step. This technical guide addresses the complex electrochemistry of copper electrodeposition, specifically focusing on the synergistic relationship between the MPS (3-mercapto-1-propanesulfonate) accelerator and chloride ions ( Cl− ) .

Understanding this interaction is essential for achieving the "bottom-up" superfilling required for high-aspect-ratio microvias and transendothelial electrical resistance (TEER) sensor arrays.

Part 1: Mechanistic Overview of Accelerator Synergy

To troubleshoot effectively, you must first understand the causality behind the bath chemistry. MPS cannot function in isolation. The acceleration of copper deposition is governed by a delicate competitive adsorption mechanism where chloride ions act as the foundational anchor.

Mechanism Cu Copper Substrate (Microelectrode) Cl Chloride Ions (Cl-) Anchor Layer Cu->Cl Adsorption PEG PEG Suppressor (Inhibits Deposition) Cl->PEG Anchors MPS MPS Accelerator (3-mercapto-1-propanesulfonate) Cl->MPS Synergistic Co-adsorption Action Displacement of PEG & Capture of Cu2+ PEG->Action Displaced by MPS MPS->Action Inner-sphere e- transfer Result Accelerated Bottom-Up Copper Electrodeposition Action->Result

Fig 1. Synergistic mechanism of MPS and Chloride ions in copper electrodeposition.

Part 2: Troubleshooting FAQs

Q1: Why is my copper deposition rate extremely slow, and why am I getting conformal rather than bottom-up filling despite adding the MPS accelerator? Root Cause: Insufficient chloride ion ( Cl− ) concentration. Causality: In the absence of Cl− ions, 1[1]. Chloride plays a tripartite role: it acts as an electron bridge for Cu2+ reduction, anchors the PEG (polyethylene glycol) suppressor, and 2[2]. MPS initially adsorbs via its thiol group, while its sulfonic acid tail captures Cu2+ and interacts with Cl− via an inner-sphere electron transfer mechanism[1]. Without sufficient Cl− , PEG cannot properly suppress the surface, and MPS cannot anchor, leading to uniform but slow (conformal) deposition[2].

Q2: I increased the accelerator concentration, but I am seeing rough, nodular copper deposits on my microelectrode arrays. What is happening? Root Cause: Excessive Cl− concentration relative to MPS, or exceeding the Critical Accelerator Concentration (CAC). Causality: While Cl− is essential, high concentrations drive up localized interfacial concentrations and3[3]. The synergistic interaction between MPS and Cl− normally produces CuCl crystals primarily inside the microvias to 4[4]. However, if Cl− is too high, CuCl precipitates uncontrollably across the entire substrate, causing severe surface roughness[5]. Furthermore, exceeding the CAC of the accelerator provides diminishing returns on deposition efficiency and disrupts the delicate competitive adsorption balance[6].

Q3: How do I achieve defect-free "superfilling" for high-aspect-ratio microvias in my organ-on-a-chip device? Root Cause: Establishing the correct competitive adsorption gradient. Causality: Superfilling requires a precise balance where suppression dominates the surface and acceleration dominates the via bottom. You must maintain an optimal plating bath (e.g.,7)[7]. During electroplating, the via bottom undergoes internal contraction (increasing curvature), which concentrates the adsorbed MPS[8]. Because MPS is more effective at replacing Cl− on the copper substrate than other additives, it displaces the PEG- Cl− suppressor layer at the via base, accelerating localized deposition while the surface remains suppressed[1],[2].

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between Cl− concentration, MPS performance, and the resulting physical characteristics of the microelectrodes.

Table 1: Effect of Chloride Ion Concentration on MPS-Accelerated Copper Electrodeposition

Chloride Conc. (ppm)MPS Conc. (ppm)Deposition BehaviorSurface MorphologyMechanistic Outcome
< 10 ppm 1 - 5 ppmConformal / SlowSmooth but thinMPS acts as an inhibitor; PEG fails to anchor[1],[2].
50 - 70 ppm 1 - 5 ppmBottom-up SuperfillMirror-like, defect-freeOptimal PEG- Cl− suppression and MPS- Cl− acceleration[5],[7].
> 100 ppm 1 - 5 ppmUncontrolled / FastRough, nodularExcessive CuCl precipitation; loss of differential suppression[3],[5].
Part 4: Self-Validating Experimental Protocol

Before committing expensive microfluidic wafers to the electroplating bath, it is critical to validate the bath chemistry. The following protocol uses Cyclic Voltammetric Stripping (CVS) as a self-validating system to ensure the MPS/ Cl− ratio is optimized for superfilling.

Workflow S1 1. Prepare VMS S2 2. Add PEG + Cl- S1->S2 S3 3. Titrate MPS S2->S3 S4 4. Run CVS S3->S4 S5 5. Calculate Ratio S4->S5

Fig 2. Self-validating CVS workflow for optimizing the MPS to Chloride ion ratio.

Protocol: CVS Optimization of the MPS/Cl- Ratio

This protocol measures the copper stripping charge before ( Q0​ ) and after ( QADD​ ) additive injection to calculate electrodeposition efficiency[6].

  • Virgin Makeup Solution (VMS) Preparation: Prepare a base electrolyte consisting of 0.88 M CuSO4​⋅5H2​O and 0.54 M H2​SO4​ [2].

  • Baseline Measurement ( Q0​ ): Submerge a Pt rotating disk electrode (1000 rpm) into the VMS. Run a CVS scan from 0.8 V to -0.7 V at a scan rate of 50 mV/s. Integrate the anodic copper dissolution current peak to establish your baseline charge ( Q0​ )[6].

  • Suppressor Anchoring: Add 200 ppm of PEG (MW 4000-8000) and titrate Cl− (using HCl ) to exactly 60 ppm[7]. Run a secondary CVS scan. Self-Validation Check: The stripping charge must drop significantly compared to Q0​ , confirming successful PEG- Cl− suppression.

  • Accelerator Titration: Inject the MPS accelerator in 1 ppm increments (up to a maximum of 5 ppm). After each injection, allow 2 minutes for equilibration, then run a CVS scan to calculate the new stripping charge ( QADD​ )[6],[7].

  • Efficiency Calculation: Calculate the electrodeposition efficiency ratio ( QADD​/Q0​ ). The optimal MPS/ Cl− ratio is achieved when the ratio exceeds unity, indicating that the Critical Accelerator Concentration (CAC) has been reached and the bath is primed for superfilling[6].

Sources

Troubleshooting

Technical Support Center: Optimizing the Shelf Life and Stability of 3-Mercapto-1-Propanesulfonic Acid Sodium Salt (MPS)

Welcome to the Technical Support Center for 3-Mercapto-1-Propanesulfonic Acid Sodium Salt (MPS). As a bifunctional organosulfur compound featuring a highly nucleophilic thiol (-SH) group and a polar sulfonic acid (-SO₃H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Mercapto-1-Propanesulfonic Acid Sodium Salt (MPS). As a bifunctional organosulfur compound featuring a highly nucleophilic thiol (-SH) group and a polar sulfonic acid (-SO₃H) group, MPS is a critical reagent in 1[1].

Section 1: The Causality of MPS Degradation

To prevent reagent failure, we must first understand the mechanism of degradation. The primary mode of MPS failure is auto-oxidation . In the presence of mild oxidizing agents, dissolved oxygen, or trace transition metals (such as Cu²⁺ or Fe³⁺), the active thiol monomer oxidizes to form a disulfide-bridged dimer,2[2].

This conversion strips the molecule of its nucleophilic properties. In practical terms, this leads to the failure of self-assembled monolayers (SAMs) to bind to gold substrates, or the catastrophic loss of accelerator function in damascene copper electroplating baths.

ThiolOxidation MPS MPS (Thiol) Active Monomer Radical Thiyl Radical Intermediate MPS->Radical Oxidation Catalysts O2, Light, or Trace Metals Catalysts->Radical Catalyzes SPS SPS (Disulfide) Oxidized Dimer Radical->SPS Dimerization Impact Loss of Reactivity (Assay Failure) SPS->Impact Downstream Effect

Mechanism of MPS oxidation into SPS disulfide and its downstream experimental impact.

Section 2: Quantitative Stability Parameters

Maintaining MPS stability requires strict adherence to specific environmental and chemical parameters. The table below summarizes the critical thresholds required to prevent disulfide formation and maximize shelf life.

Quantitative ParameterOptimal RangeMechanistic Impact of Deviation
Storage Temperature 2°C to 8°CTemperatures >8°C accelerate oxidation kinetics. Freezing (<0°C) may cause irreversible precipitation of the sodium salt. 3[3].
Dissolved Oxygen (DO) < 1.0 ppmDO acts as the primary electron acceptor, driving the radical-mediated conversion of MPS to SPS.
Stock Solution pH 4.0 to 6.0pH > 7.0 increases the concentration of the highly reactive thiolate anion, exponentially increasing the rate of oxidation.
Trace Metal Concentration < 10 ppbTransition metals act as potent catalysts, drastically lowering the activation energy for thiyl radical formation.
Section 3: Self-Validating Standard Operating Procedure (SOP) for MPS Preparation

To guarantee trustworthiness in your assays, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Solvent Preparation and Degassing

  • Action: Sparge ultra-pure water (18.2 MΩ·cm) with high-purity Argon or Nitrogen gas for at least 30 minutes.

  • Causality: Removes dissolved oxygen, eliminating the primary oxidizing agent from the matrix.

  • Validation Check: Measure the solvent with a Dissolved Oxygen (DO) meter. Proceed only if DO < 1.0 ppm.

Step 2: Reagent Dissolution

  • Action: Weigh the MPS powder under an inert atmosphere (e.g., a glove box) and dissolve it in the degassed solvent to achieve your target concentration (solubility is typically robust up to 4[4]).

  • Causality: Minimizes exposure to atmospheric moisture and oxygen during the highly vulnerable dissolution phase.

  • Validation Check: Visually inspect the solution against a white background. Proceed only if the solution is 100% colorless and free of particulates.

Step 3: Chelation (Optional but Recommended)

  • Action: Add EDTA to a final concentration of 0.1 mM.

  • Causality: Chelates trace transition metals leached from glassware or spatulas, neutralizing their catalytic effect on thiol oxidation.

  • Validation Check: Confirm the pH remains between 4.0 and 6.0 using a calibrated pH meter. Adjust with dilute HCl if necessary.

Step 4: Aliquoting and Storage

  • Action: Aliquot the solution into amber glass vials, backfill the headspace with Argon, and seal tightly with PTFE-lined caps. Store immediately at3[3].

  • Causality: Amber glass prevents UV-catalyzed radical formation, while low temperatures reduce the kinetic energy available for degradation reactions.

  • Validation Check (Baseline): Perform an Ellman’s reagent (DTNB) assay on a sacrificial aliquot to establish the baseline free-thiol concentration. Log this value for future comparison before using the reagent in critical assays.

StorageWorkflow Solvent 1. Degas Solvent (Remove O2) Dissolve 2. Dissolve MPS (Under Inert Gas) Solvent->Dissolve Chelate 3. Add EDTA (Block Trace Metals) Dissolve->Chelate Aliquot 4. Aliquot to Amber Vials (Protect from Light) Chelate->Aliquot Store 5. Store at 2-8°C (Minimize Kinetics) Aliquot->Store

Step-by-step workflow for preparing and storing oxidation-resistant MPS reagents.

Section 4: Troubleshooting & FAQs

Q: My electroplating bath is losing its accelerating power over time. Is the MPS degrading? A: Yes. In copper electroplating, MPS acts as an accelerator by adsorbing onto the cathode. Over time, anodic oxidation or dissolved oxygen converts MPS into the disulfide SPS. While SPS is also an additive, the critical MPS/SPS ratio is disrupted, leading to poor trench filling and2[2]. Solution: Monitor the active thiol concentration using titration and replenish MPS dynamically, or continuously sparge the reservoir with nitrogen.

Q: Why has my solid MPS powder turned into a sticky, clumped mass in its original container? A: MPS is highly hygroscopic. Repeated opening of the container in humid environments allows the salt to absorb moisture, which facilitates localized hydrolysis and accelerates oxidation. Solution: Always store the solid powder in a desiccator. If clumping has occurred, discard the reagent, as the effective molecular weight has changed and purity is compromised.

Q: Can I reverse the oxidation of MPS back to its active thiol form? A: Mechanistically, yes. The disulfide bond in SPS can be reduced back to MPS using strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, for drug development or precise biosensor applications, the residual reducing agents will contaminate your system and interfere with downstream assays. It is standard practice to discard oxidized MPS and prepare a fresh batch.

References
  • "3-Mercapto-1-propanesulfonic acid | 49594-30-1 | Benchchem", Benchchem,1

  • "Sodium 3-mercapto-1-propanesulfonate technical grade, 90 17636-10-1", Sigma-Aldrich, 4

  • "17636-10-1 Sodium 3-mercapto-1-propanesulfonate AKSci X0060", AK Scientific,3

  • "Cathodic polarization curves for copper electrodeposition from the...", ResearchGate, 2

Sources

Optimization

Removing trace impurities from synthesized sodium 3-mercaptopropanesulphonate

Technical Support Center: Troubleshooting Impurities in Sodium 3-Mercaptopropanesulfonate (MPS) Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in Sodium 3-Mercaptopropanesulfonate (MPS) Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and purification of sodium 3-mercaptopropanesulfonate (MPS). MPS is a critical bifunctional organosulfur compound used extensively as an electroplating additive, a capping agent for nanoparticles, and a biochemical reducing agent. However, its synthesis—typically via the nucleophilic ring-opening of 1,3-propanesultone by sodium hydrosulfide (NaSH)—is prone to trace impurities that can severely compromise downstream applications.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve >99% purity in your MPS batches.

Section 1: Impurity Profiling in MPS Synthesis

Before troubleshooting, it is essential to understand the chemical nature and origin of common impurities. The quantitative and qualitative data below summarizes the primary contaminants encountered during MPS synthesis.

ImpurityChemical NatureOrigin in SynthesisAnalytical Detection
1,3-Propanesultone (PS) Cyclic sulfonate ester (Alkylating agent)Unreacted limiting reagentGC-MS, ¹H NMR (δ ~4.5 ppm)
Bis(3-sulfopropyl) disulfide (SPS) Disulfide dimerSpontaneous oxidation of the MPS thiol (-SH) groupHPLC, ¹H NMR (shift in α-CH₂ protons)
Inorganic Salts (e.g., NaCl, NaSH)Ionic saltsExcess reagents or reaction byproductsIon Chromatography, Elemental Analysis

Section 2: Experimental Workflow

The following diagram illustrates the logical progression from crude synthesis to high-purity isolation, highlighting the specific stages where impurities are systematically removed.

G NaSH Sodium Hydrosulfide (Excess Reagent) Reaction Nucleophilic Ring Opening (10-40°C, Inert Atmosphere) NaSH->Reaction Sultone 1,3-Propanesultone (Limiting Reagent) Sultone->Reaction Crude Crude MPS Mixture (MPS, PS, SPS, Salts) Reaction->Crude Precipitation Wash Cold Methanol Wash (Removes unreacted PS) Crude->Wash Recryst Water/Methanol Recrystallization (Removes Salts & SPS) Wash->Recryst PureMPS Purified MPS (>99% Purity) Recryst->PureMPS Vacuum Drying

Caption: Logical workflow for the synthesis and purification of sodium 3-mercaptopropanesulfonate.

Section 3: Troubleshooting FAQs & Methodologies

Q1: My final MPS product shows residual 1,3-propanesultone (PS). How do I effectively remove this toxic impurity?

Causality & Expert Insight: 1,3-Propanesultone is a highly reactive and toxic alkylating agent. Its persistence in the final product usually stems from incomplete reaction conversion or inadequate washing. Because MPS is a sodium salt, it is highly soluble in water but has very poor solubility in cold, non-polar organic solvents and short-chain alcohols. Conversely, 1,3-propanesultone is 1[1]. We exploit this differential solubility to wash away the unreacted sultone without dissolving the target MPS.

Protocol 1: Cold Solvent Washing for PS Removal

  • Isolation: After the initial reaction is complete (typically held at 50-60 °C for 1 hour to drive completion, then cooled to 15-35 °C), collect the 2[2].

  • Solvent Preparation: Chill HPLC-grade methanol to 0-5 °C in an ice bath.

  • Washing: Wash the filter cake with the cold methanol (approx. 2-3 mL per gram of crude product). The cold methanol will dissolve the residual 1,3-propanesultone while keeping the MPS precipitate intact.

  • Validation: Repeat the wash 2-3 times. Monitor the filtrate using GC-MS. Stop washing when the PS peak (tR ~4.8 min depending on the column) falls below the limit of detection.

  • Drying: Dry the purified solid under high vacuum at room temperature to remove residual methanol.

Q2: I am detecting bis(3-sulfopropyl) disulfide (SPS) in my synthesized MPS. How can I prevent its formation and remove it?

Causality & Expert Insight: The thiol (-SH) group of MPS is a potent nucleophile and is highly susceptible to oxidation. In the presence of atmospheric oxygen or mild oxidizing agents, two MPS molecules will 3[3] to form the disulfide dimer, SPS. To prevent this, the entire synthesis must be treated as an air-sensitive operation. If SPS has already formed, it must be removed via mixed-solvent recrystallization, as SPS and MPS have slightly different solubility profiles in water/alcohol mixtures.

Protocol 2: Anaerobic Synthesis and Mixed-Solvent Recrystallization

  • Prevention (Anaerobic Setup): Purge all reaction solvents (water/alcohols) with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use. Conduct the NaSH and 1,3-propanesultone reaction under a continuous positive pressure of inert gas.

  • Dissolution: To remove existing SPS, dissolve the crude, dried MPS in a minimum volume of degassed, deionized water at 40-50 °C.

  • Precipitation: Slowly add hot, degassed ethanol or isopropanol dropwise to the aqueous solution until it becomes slightly cloudy (the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. MPS will4[4], while the more soluble impurities (and some SPS) remain in the mother liquor.

  • Validation: Analyze the recrystallized product via ¹H NMR (D₂O). The absence of a downfield shift in the α-CH₂ protons (adjacent to the sulfur) confirms the removal of the disulfide bond.

Q3: How do I eliminate residual inorganic salts like NaCl or unreacted NaSH from the final product?

Causality & Expert Insight: Inorganic salts are a common byproduct, especially if pH adjustments were made using HCl or NaOH, or if a large excess of NaSH was used to drive the ring-opening of the sultone. Removing these salts requires exploiting the negative temperature dependence of salt solubility in specific organic solvents. For instance, NaCl is efficiently removed during recrystallization from methanol-water mixtures because the 5[5] differs significantly from that of the organic sulfonate salt.

Protocol 3: Desalting via Selective Precipitation

  • Matrix Preparation: Dissolve the contaminated MPS in a minimal amount of water.

  • Solvent Addition: Add methanol to the aqueous solution at an elevated temperature (e.g., 50 °C).

  • Thermal Cycling: As the solution cools, the organic MPS salt will precipitate. Because of the unique temperature dependence, the inorganic salts remain dissolved in the supernatant.

  • Filtration & Validation: Filter the purified MPS crystals under an inert atmosphere, wash with a small volume of ice-cold absolute ethanol, and validate salt removal via Ion Chromatography.

References

  • PubMed Central (PMC). "Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment". NIH. [Link]

  • PubMed Central (PMC). "Robust Affinity Standards for Cu(I) Biochemistry". NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

Sodium 3-mercaptopropanesulphonate vs SPS (bis-(3-sulfopropyl)-disulfide) in electroplating

An In-Depth Comparative Guide to Accelerators in Copper Electroplating: Sodium 3-mercaptopropanesulphonate (MPS) vs. bis-(3-sulfopropyl)-disulfide (SPS) Introduction: The Crucial Role of Organic Additives in Modern Coppe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Accelerators in Copper Electroplating: Sodium 3-mercaptopropanesulphonate (MPS) vs. bis-(3-sulfopropyl)-disulfide (SPS)

Introduction: The Crucial Role of Organic Additives in Modern Copper Electroplating

In the realm of advanced materials and electronics manufacturing, copper electroplating is a cornerstone technology. From the intricate interconnects in semiconductor chips to the high-density circuitry of printed circuit boards (PCBs), the ability to deposit uniform, void-free copper layers is paramount.[1][2] The success of these sophisticated applications hinges on the precise control of the electrodeposition process, a feat achieved through the use of complex chemical formulations known as plating baths.

At the heart of these baths are organic additives, which are typically categorized into three main classes:

  • Suppressors: These are generally large polymer molecules, like polyethylene glycol (PEG), that adsorb onto the copper surface, inhibiting deposition and promoting a smooth finish.[1][3]

  • Levelers: Often nitrogen-containing compounds, levelers act at high current density areas to prevent excessive buildup, ensuring a flat surface.[1][4]

  • Accelerators (or Brighteners): These molecules counteract the effect of suppressors in a controlled manner, enhancing the plating rate in desired locations, such as the bottom of deep vias or trenches.[1][4]

This guide provides a detailed, science-backed comparison of two of the most prevalent and critical accelerators used in acid copper plating baths: Sodium 3-mercaptopropanesulphonate (MPS) and its dimeric form, bis-(3-sulfopropyl)-disulfide (SPS). Understanding the distinct chemical behaviors, mechanisms, and practical trade-offs of these two additives is essential for researchers and engineers seeking to optimize plating performance for next-generation technologies.

The Accelerator's Function: Enabling "Bottom-Up" Filling

The primary challenge in plating high-aspect-ratio features, like through-silicon vias (TSVs) or microvias in PCBs, is to avoid voids or seams.[1][3] This is accomplished through a mechanism known as "superfilling" or "bottom-up" growth, which is orchestrated by the synergistic interplay between suppressors, accelerators, and chloride ions.[3]

The process can be summarized as follows:

  • A suppressor (e.g., PEG) in conjunction with chloride ions forms a film on the copper surface, significantly slowing down the deposition rate.

  • Accelerator molecules, being smaller and more mobile, diffuse to the bottom of the feature.

  • At the bottom, where the surface area to volume ratio is high, the accelerator accumulates and displaces the suppressor film.[3][5]

  • This localized removal of the inhibiting layer leads to a dramatically increased deposition rate at the bottom of the feature, causing it to fill from the bottom up and preventing the top from closing off prematurely.

Both MPS and SPS are central to this mechanism, but they participate in fundamentally different ways, beginning with their chemical structure and activation pathway.

Chemical Profile: bis-(3-sulfopropyl)-disulfide (SPS)

SPS is a disulfide compound widely employed as a primary accelerator or brightener in commercial copper plating formulations for the semiconductor and PCB industries.[6][7] It is often considered a more stable "pro-accelerator" because it is not the primary active species itself but rather the precursor to it.[5]

Chemical Structure

Caption: Chemical Structure of MPS.

Mechanism of Action

Unlike SPS, MPS acts directly. When MPS reaches the copper cathode, its thiol group readily adsorbs onto the surface. [8]It then participates in a catalytic cycle that accelerates the reduction of copper ions. A widely accepted mechanism involves the formation of a cuprous thiolate complex (Cu(I)-MPS). [3][9]This complex effectively stabilizes the intermediate Cu⁺ ion, facilitating the overall two-step reduction of Cu²⁺ to solid Cu, thereby increasing the local deposition rate. [9][10] The thiol group is responsible for adsorption, while the sulfonate group enhances the molecule's solubility and participates in the accelerating function. [4][9]Because MPS is already in its active form, its accelerating effect is more immediate upon introduction to the plating bath compared to SPS.

Head-to-Head Comparison: MPS vs. SPS

The choice between using SPS or MPS directly is a critical decision in formulating a plating bath, involving a trade-off between stability and reactivity.

FeatureSPS (bis-(3-sulfopropyl)-disulfide) Sodium 3-mercaptopropanesulphonate (MPS)
Primary Role Pro-accelerator; a stable source of MPS.Active accelerator; directly participates in deposition.
Activation Requires electrochemical reduction at the cathode to form MPS. [5][7]No activation required; acts directly upon adsorption.
Onset of Action May exhibit an "induction period" as it converts to MPS. [3]Immediate accelerating effect.
Bath Stability More stable in the bulk plating solution. Less prone to oxidation. [11]Less stable; the thiol group is susceptible to oxidation, potentially converting back to SPS or other byproducts. [12][13]
Process Control Easier to maintain a stable concentration in the bath over time due to its higher stability.Concentration can be more difficult to control due to its higher reactivity and susceptibility to degradation. [12]
Byproducts Can degrade to 1,3-propane disulfonate (PDS), which can impair filling performance. [13][14]Can be oxidized back to SPS. The MPS/SPS equilibrium is a key factor in bath aging. [13]
Performance Provides a reliable, steady supply of the active accelerator.Offers a more potent and direct acceleration, but its concentration can be volatile. [15]
Causality Behind Performance Differences

The fundamental difference lies in the disulfide bond of SPS versus the free thiol group of MPS. The disulfide bond makes SPS a more stable, less reactive molecule in the oxygen-rich, acidic environment of the plating bath. However, this stability comes at the cost of requiring an in-situ activation step at the precise point of deposition.

Conversely, the free thiol group makes MPS highly effective at the cathode surface but also vulnerable to oxidation in the bulk solution. This reactivity is a double-edged sword: it provides powerful, immediate acceleration but complicates bath maintenance, as the active component can be consumed through side reactions, not just through incorporation into the deposit. [12][13]

Experimental Evaluation Protocols

To quantitatively and qualitatively assess the performance of accelerators like MPS and SPS, electrochemists rely on standardized laboratory techniques.

Cyclic Voltammetric Stripping (CVS)

CVS is the industry-standard electrochemical technique for determining the concentration of active organic additives in a plating bath. It measures the effect of additives on the copper deposition rate.

CVS_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Analysis A Prepare Bath Sample (VMS + Additives) B Install Pt Rotating Disk Electrode (RDE) A->B C Set CVS Parameters (Scan Rate, Potentials) B->C D Sweep Potential (Plating Cu onto RDE) C->D E Reverse Sweep (Stripping Cu from RDE) D->E F Measure Stripping Peak Area (Ar) E->F G Repeat for Multiple Cycles F->G G->D Next Cycle H Plot Ar vs. Additive Conc. (Calibration Curve) G->H I Determine Unknown Concentration H->I

Caption: Workflow for Cyclic Voltammetric Stripping (CVS) analysis.

Step-by-Step Methodology:

  • Preparation: A sample of the copper plating bath is placed in an electrochemical cell. A platinum rotating disk electrode (RDE) is used as the working electrode.

  • Deposition Scan: The potential of the RDE is scanned in the cathodic direction, causing a thin layer of copper to be plated onto its surface. The rate of this plating is influenced by the active accelerator concentration.

  • Stripping Scan: The potential scan is then reversed in the anodic direction. This "strips" the deposited copper off the electrode, generating a current peak.

  • Quantification: The area under this stripping peak (Ar) is directly proportional to the amount of copper that was deposited in the first step.

  • Analysis: By comparing the stripping peak area of a production bath sample to that of known standards, the effective concentration of the accelerator can be determined. [12]MPS, being a breakdown product of SPS, can be detected as its presence significantly alters the stripping peak area. [12]

Hull Cell Analysis

The Hull Cell is a miniature plating cell used to qualitatively assess the plating bath's performance over a wide range of current densities on a single test panel. [16][17][18]It is an invaluable tool for troubleshooting and process optimization. [19]

Hull_Cell_Workflow A Fill 267mL Hull Cell with Bath Sample B Insert Anode (Bagged Copper) A->B C Place Polished Brass Cathode Panel A->C D Apply Current (e.g., 2A for 5 min) B->D C->D E Remove, Rinse, & Dry Panel D->E F Visually Inspect Panel E->F G Correlate Appearance with Current Density F->G

Caption: Workflow for Hull Cell testing.

Step-by-Step Methodology:

  • Setup: A trapezoidal Hull Cell (typically 267 mL) is filled with the plating solution. [18]A copper anode and a polished brass cathode panel are placed at specific angles.

  • Plating: A direct current (e.g., 1-3 amps) is applied for a set time (e.g., 5-10 minutes).

  • Current Density Gradient: Due to the angled placement of the cathode relative to the anode, a predictable current density gradient is established along the panel's surface. The edge closest to the anode experiences high current density, while the edge farthest away experiences low current density.

  • Inspection: After plating, the panel is removed, rinsed, and dried. The appearance of the deposit is inspected across its length.

  • Interpretation: An operator can observe the "bright range" (the current density span over which a bright, smooth deposit is formed), and identify issues like burning at high current densities or poor coverage at low current densities. [18]An imbalance in the accelerator-suppressor ratio is readily visible as a change in the width and location of the bright range.

Conclusion and Practical Implications

The distinction between SPS and MPS is more than academic; it has significant consequences for process design, stability, and control in industrial electroplating.

  • SPS is the workhorse for stability. Its nature as a pro-accelerator makes it more resilient to the harsh chemical environment of a plating bath, leading to a longer bath life and more predictable performance over time. This makes it highly suitable for large-scale, continuous manufacturing processes where bath maintenance is a key operational concern.

  • MPS is the choice for direct action. By providing the active accelerating species directly, MPS can offer more potent and immediate effects. This may be advantageous in specialized applications requiring extremely rapid "bottom-up" filling or where the plating time is very short. However, its lower stability necessitates more rigorous process monitoring and control to manage its concentration.

Ultimately, the selection between SPS and MPS is not a matter of one being universally superior to the other. The optimal choice depends on the specific requirements of the application, including the feature geometry being plated, the desired throughput, and the level of analytical control available to maintain the delicate balance of the plating bath chemistry.

References

  • Wuhan Jadechem International Trading Co., Ltd. (2025, September 10). MPS (Sodium 3-Mercaptopropanesulfonate) for Copper Foil Industry.
  • Qnity. (2016, November 22). Copper electroplating fundamentals.
  • Think & Tinker, Ltd. Hull Cell Acid Copper Electrolyte Analysis.
  • Moor, F. The Role of SPS in Damascene Copper Electroplating.
  • Kreider, A. (2012). Mechanism of SPS acceleration in a PEG containing copper plating bath. University of New Hampshire.
  • Hopax. (2022, June 13). Categories of electroplating additives and their applications.
  • Hai, N. T., et al. (2020). Bis-(3-sulfopropyl) Disulfide Acceleration of Copper Electrodeposition via Molecular Dynamics and Quantum Chemical Calculations. International Journal of Electrochemical Science.
  • AZoM. (2021, February 24). Copper Plating Baths: Detecting Accelerator Breakdown Products Via CVS.
  • Lan, et al. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega.
  • Alert Sales. Hull Cell.
  • Various Authors. (2025, August 8). A Study on the Decomposition of SPS and Its Effects on Via Filling Performance. ResearchGate.
  • Broekmann, P., et al. (2023, January 3). Interaction of Bis-(sodium-sulfopropyl)-Disulfide and Polyethylene Glycol on the Copper Electrodeposited Layer by Time-of-Flight Secondary-Ion Mass Spectrometry. PMC - NIH.
  • Dow, W-P., et al. (2025, August 9). Suppression Effect of Low-Concentration Bis(3-sodiumsulfopropyl disulfide) on Copper Electroplating. ResearchGate.
  • Kim, J., et al. (2013). Degradation of bis(3-sulfopropyl) disulfide and its influence on copper electrodeposition for feature filling. Seoul National University.
  • Reid, J. (2003). The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. The Electrochemical Society.
  • Vasilic, R. Copper and Copper Alloys: Studies of Additives. CORE.
  • Lab Wizard. (2025, July 5). Precision Electroplating: Hull Cell Analysis.
  • Pavco. (2025, April 1). Hull Cell Test Method for Electroplating Solutions.
  • Lee, H., et al. (2016, November 10). Effect of Molecular Weight of Polyethylene Glycol on Copper Electrodeposition in the Presence of Bis-3-Sulfopropyl-Disulfide. Journal of the Microelectronics and Packaging Society.
  • National Yang Ming Chiao Tung University Institutional Repository. Materials Science and Engineering.
  • Dow, W-P., et al. (2006). The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition. The Electrochemical Society.
  • Kim, J., et al. (2013, October 30). Degradation of Bis(3-sulfopropyl) Disulfide and Its Influence on Copper Electrodeposition for Feature Filling. ResearchGate.
  • Dow, W-P., et al. (2012, March 13). Potential Oscillations in Galvanostatic Cu Electrodeposition: Antagonistic and Synergistic Effects among SPS, Chloride, and Suppressor Additives. The Journal of Physical Chemistry C - ACS Publications.
  • Technic Inc. (2019). Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1).
  • Flötgen, C., et al. (2015). Influence of the Anode and the Accelerator on Copper Bath Aging in the Damascene Process. ResearchGate.

Sources

Comparative

A Comprehensive Comparison of MPS and SPS Accelerators in Bottom-Up Copper Electrodeposition

For researchers, bioengineers, and drug development professionals, the miniaturization of advanced diagnostic devices—such as implantable electrochemical biosensors, microfluidic drug-delivery MEMS, and high-density micr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, bioengineers, and drug development professionals, the miniaturization of advanced diagnostic devices—such as implantable electrochemical biosensors, microfluidic drug-delivery MEMS, and high-density microelectrode arrays (MEAs)—relies fundamentally on flawless metal interconnects. Achieving void-free, highly conductive copper microstructures requires absolute control over metal electrocrystallization.

This guide provides an authoritative, data-driven comparison of the two primary accelerators used in bottom-up copper electrodeposition: MPS (3-mercapto-1-propanesulfonate) and SPS (bis-(3-sulfopropyl)-disulfide). By understanding the mechanistic causality behind these organic additives, scientists can engineer defect-free micro-vias and trenches essential for next-generation bioelectronics.

Mechanistic Causality: The "Why" Behind the Chemistry

In a standard acidic copper sulfate bath containing chloride ions (Cl⁻) and a polyethylene glycol (PEG) suppressor, copper deposition is broadly inhibited. To achieve "bottom-up" superfilling—where the base of a micro-trench plates significantly faster than the surface—an accelerator must selectively disrupt this suppression.

The SPS Cleavage and CEAC Mechanism

SPS is a dimeric molecule containing a disulfide bond. It is not inherently active in the bulk solution. Upon reaching the polarized copper cathode, SPS undergoes an electrochemically driven cleavage, reducing into two molecules of the monomeric MPS[1][2].

MPS is the true active accelerating species. Its thiol group anchors to the copper surface, while its sulfonate tail captures Cu²⁺ ions. This interaction effectively displaces the PEG-Cl⁻ suppressor complex, locally accelerating copper reduction.

Because SPS must first diffuse into the micro-trench and then electrochemically cleave to become active, it exhibits a deliberate "induction time." This kinetic delay is critical: it allows the accelerator to concentrate at the concave bottom of a trench—driven by the Curvature Enhanced Accelerator Coverage (CEAC) mechanism—before massive deposition begins, thereby preventing void formation[2].

Mechanism SPS SPS (Dimer) Bulk Electrolyte Adsorption Adsorption onto Cu (via Cl- bridge) SPS->Adsorption Cleavage Electrochemical Cleavage + Cu(I) / e- Adsorption->Cleavage MPS MPS (Monomer) Active Accelerator Cleavage->MPS PEG PEG-Cl- Suppressor Displacement MPS->PEG Competitive Adsorption CuDep Accelerated Cu Electrodeposition PEG->CuDep

Mechanistic pathway of SPS reduction to MPS and subsequent acceleration of Cu electrodeposition.

Quantitative and Functional Comparison

While MPS provides immediate acceleration, it is highly susceptible to natural oxidation in an aerated plating bath, rapidly losing its accelerating efficacy[3]. Conversely, the disulfide bond in SPS renders it chemically stable in the bulk electrolyte, ensuring consistent bath performance over extended manufacturing cycles[3].

Table 1: Performance Metrics of MPS vs. SPS Accelerators

MetricMPS (3-mercapto-1-propanesulfonate)SPS (bis-(3-sulfopropyl)-disulfide)
Molecular Structure Monomer (Thiolate)Dimer (Disulfide)
Initial Adsorption Kinetics Fast (Direct surface anchoring)Slower (Requires electrochemical cleavage)
Bath Stability Low (Prone to natural oxidation)High (Stable in oxygenated environments)
Bottom-Up Induction Time Short to NoneNoticeable (Enables superior bottom-up fill)
Superfilling Efficiency Moderate (Risk of conformal over-plating)Excellent (Controlled via CEAC mechanism)
Consumption Rate HighLower (Regenerative cycles possible at anode)

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of these accelerators for your specific microfluidic or bio-MEMS application, empirical validation is required. The following protocols are designed as self-validating systems, ensuring that every step provides internal confirmation of success.

Workflow Prep 1. Electrolyte Prep (CuSO4, Cl-, PEG) Add 2. Accelerator Injection Prep->Add CV 3. Cyclic Voltammetry Add->CV GM 4. Galvanostatic Measurements CV->GM SEM 5. SEM/XRD Analysis GM->SEM

Step-by-step electrochemical validation workflow for comparing MPS and SPS accelerator efficacy.

Protocol 1: Electrochemical Characterization (CV & GM)

Purpose: To quantify the competitive adsorption between the PEG-Cl⁻ suppressor complex and the accelerator. Causality: Cyclic Voltammetry (CV) reveals the hysteresis indicative of accelerator adsorption, while Galvanostatic Measurements (GM) track the depolarization over time, proving the accelerator's ability to lower the overpotential.

  • Baseline Preparation: Prepare a Virgin Makeup Solution (VMS) containing 0.24 M CuSO₄, 1.8 M H₂SO₄, and 50 ppm Cl⁻. Introduce 300 ppm PEG (MW 8000) to establish the baseline suppressed state.

  • Accelerator Injection: Inject the target accelerator (e.g., 10 µM MPS or 5 µM SPS) immediately prior to testing. Crucial: MPS must be tested immediately to prevent data skewing from natural oxidation[3].

  • Cyclic Voltammetry: Utilize a Rotating Disk Electrode (RDE) at 100 rpm. Scan from Open Circuit Potential (OCP) to -0.75 V vs. Ag/AgCl at a sweep rate of 10 mV/s.

  • Galvanostatic Measurement: Apply a constant current density of -2 mA/cm² and record the potential transient for 1000 seconds.

  • Self-Validation Check: Analyze the CV return scan. A distinct, larger hysteresis loop area confirms the successful displacement of PEG by the accelerator. In the GM data, a gradual positive shift in potential confirms the progressive adsorption and activation of the accelerator.

Protocol 2: Microfluidic In-Situ Observation of Bottom-Up Fill

Purpose: To visually validate the induction time and superfilling efficiency in high-aspect-ratio structures. Causality: Traditional cross-sectioning is destructive and retrospective. Pumping the electrolyte through a microfluidic device with replica trenches allows real-time observation of the CEAC mechanism, directly highlighting the kinetic differences between SPS cleavage and immediate MPS adsorption.

  • Device Fabrication: Bond a PDMS microfluidic channel to a patterned conductive substrate featuring 10 µm deep micro-trenches.

  • Hydrodynamic Control: Pump the fully formulated electrolyte (VMS + Cl⁻ + PEG + SPS/MPS) through the channel at a controlled flow rate (e.g., 1 mL/min) to maintain constant mass transfer of additives.

  • Electrodeposition: Apply a constant cathodic current density (e.g., 2 mA/cm²).

  • In-Situ Monitoring: Focus an inverted optical microscope on the trench cross-sections to monitor the deposition front in real-time.

  • Self-Validation Check: For SPS, the deposition profile must transition from conformal (following the trench walls) to bottom-up (a flat, rising front) within the first 3 to 5 minutes. If conformal growth persists, the SPS cleavage rate is insufficient, indicating a need to increase the applied overpotential or adjust the Cl⁻ concentration.

Synthesis and Application Insights

For researchers developing high-reliability bio-devices, SPS is overwhelmingly recommended for bulk manufacturing and stable bath formulations due to its resistance to oxidation and its superior ability to facilitate bottom-up filling through controlled cleavage[2][3].

MPS , while a potent accelerator, is best reserved for highly controlled, short-duration laboratory experiments where immediate acceleration is required, or in specialized formulations where in-situ electrochemical reduction of SPS is not kinetically feasible.

References

  • Electroplated Copper Additives for Advanced Packaging: A Review - nih.gov - 4

  • Mechanism of SPS acceleration in a PEG containing copper plating bath - unh.edu - 1

  • The Role of SPS in Damascene Copper Electroplating - electrochem.org - 2

  • Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging - imapsource.org - 3

Sources

Validation

A Senior Application Scientist's Guide: Evaluating the Efficacy of MPS versus Mercaptoethane Sulfonate as Biopharmaceutical Additives

In the pursuit of developing stable and effective protein therapeutics, the battle against degradation pathways like oxidation and aggregation is constant. The choice of excipients is not merely a formulation detail; it...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of developing stable and effective protein therapeutics, the battle against degradation pathways like oxidation and aggregation is constant. The choice of excipients is not merely a formulation detail; it is a critical decision that underpins the safety, efficacy, and shelf-life of a biopharmaceutical product. Among the protective agents, thiol-containing compounds are indispensable. This guide provides a deep, evidence-based comparison between a well-established standard, 2-mercaptoethane sulfonate (Mesna), and a promising alternative, 3-mercaptopropane-1-sulfonate (MPS), to arm researchers and drug development professionals with the data and rationale needed for informed selection.

The Imperative for Protein Stabilization

Therapeutic proteins, particularly monoclonal antibodies (mAbs), are complex molecules susceptible to a variety of chemical and physical instabilities.[1][2] Oxidation of sensitive amino acid residues, such as methionine and tryptophan, can be triggered by exposure to light, trace metals, or reactive oxygen species (ROS), potentially altering the protein's conformation and biological activity.[1][3] Concurrently, physical instability often manifests as aggregation, where protein monomers associate to form soluble oligomers or insoluble particles. This is highly undesirable as aggregates can lead to a loss of therapeutic effect and, more critically, may elicit an immunogenic response in patients.[4]

Thiol-based additives serve as a key line of defense. Their sulfhydryl (-SH) group can act as a preferential target for oxidation, a "sacrificial antioxidant," thereby sparing the protein. They can also prevent the formation of non-native intermolecular disulfide bonds, a common cause of aggregation, by capping reactive, unpaired cysteine residues.[5][6]

Mechanistic Foundations: MPS and Mesna

Both MPS and Mesna are organosulfur compounds featuring a terminal thiol group for antioxidant activity and a sulfonate group that confers high aqueous solubility. The key distinction lies in the length of the carbon chain separating these two functional groups.

  • 2-Mercaptoethane Sulfonate (Mesna): With a two-carbon (ethane) backbone, Mesna is a compact and highly soluble molecule. It has a long history of clinical use as a detoxifying agent in chemotherapy, which provides a substantial foundation of safety and regulatory familiarity.[7] Its protective mechanism in formulations is primarily attributed to its ability to scavenge free radicals and react with urotoxic metabolites.[7][8][9]

  • 3-Mercaptopropane-1-sulfonate (MPS): Structurally, MPS is an analog of Mesna with a three-carbon (propane) backbone. This additional methylene group, while seemingly minor, can subtly alter the molecule's physicochemical properties, including its hydrophobicity and the spatial orientation of its reactive thiol group. The central hypothesis is that this structural difference may translate into enhanced performance in protecting proteins from specific degradation pathways.

cluster_additives Thiol-Based Additives cluster_protein Therapeutic Protein cluster_degradation Degradation Pathways Mesna Mesna HS-CH₂-CH₂-SO₃⁻ Protein Native Protein Mesna->Protein Protects MPS MPS HS-CH₂-CH₂-CH₂-SO₃⁻ MPS->Protein Protects Oxidation Oxidation (Loss of Activity) Protein->Oxidation Aggregation Aggregation (Immunogenicity) Protein->Aggregation ROS Reactive Oxygen Species (ROS) ROS->Protein Free_Cys Free Cysteine Thiol-Disulfide Exchange Free_Cys->Protein cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_incubation 3. Incubation cluster_analysis 4. Analysis p1 Prepare Protein Solution (mAb) p2 Aliquot into 3 Sets: - Control - Mesna - MPS p1->p2 s1 Induce Stress (e.g., Add AAPH or CuSO₄) p2->s1 i1 Incubate under Controlled Conditions (e.g., 37°C, 48h) s1->i1 a1 Analyze via SEC-HPLC and/or Turbidity i1->a1 a2 Quantify: - % Monomer - % HMW / Aggregates - % LMW a1->a2

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Workflows for Sodium 3-Mercaptopropanesulfonate (MPS) Degradation Products

Executive Summary & Scientific Context Sodium 3-mercaptopropanesulfonate (MPS) occupies a unique dual-niche in modern science. In drug development, it is known pharmacologically as Mesna, a critical chemoprotectant used...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Sodium 3-mercaptopropanesulfonate (MPS) occupies a unique dual-niche in modern science. In drug development, it is known pharmacologically as Mesna, a critical chemoprotectant used to mitigate urotoxicity during chemotherapy. However, in semiconductor manufacturing and materials science, MPS is the premier accelerator for bottom-up copper electroplating (the Damascene process)[Electroplated Copper Additives Review][1].

In electroplating environments, MPS undergoes continuous redox cycling and irreversible degradation. Monitoring the degradation of MPS into its disulfide dimer, bis(sodium-sulfopropyl)-disulfide (SPS), and dead-end products like 1,3-propanedisulfonic acid (PDS) is critical. This guide provides a definitive comparison of mass spectrometry (MS) methodologies to quantify MPS and its degradation products, focusing on overcoming the extreme matrix effects inherent to these analyses.

The Mechanistic Landscape of MPS Degradation

To accurately design an MS analytical workflow, one must first understand the causality of the target analytes' formation. MPS does not exist in isolation; it exists in a dynamic equilibrium driven by the electrochemical potential of the system.

During copper deposition, SPS is reduced at the cathode to form two active MPS monomers. These monomers displace suppressor molecules (like polyethylene glycol) and form a highly active Cu(I)-MPS surface complex that accelerates localized copper deposition[Revealing the Complexation of DPS/MPS][2]. However, continuous exposure to dissolved oxygen and Cu(II) ions drives the irreversible deep oxidation of both MPS and SPS into PDS, a dead-end degradant that causes plating defects and void formation.

Pathway MPS MPS (Monomer) Active Accelerator SPS SPS (Dimer) Reservoir / Precursor MPS->SPS Oxidation (O2, Cu2+) PDS PDS (Dead-end) Inactive Degradant MPS->PDS Deep Oxidation (Irreversible) CuMPS Cu(I)-MPS Surface Complex MPS->CuMPS Chemisorption on Cu cathode SPS->MPS Reduction (Cu0, Cu+) SPS->PDS Deep Oxidation (Irreversible)

Figure 1. Redox cycling and irreversible degradation pathways of MPS in copper electroplating.

Comparative Analysis of Mass Spectrometry Techniques

Standard reverse-phase liquid chromatography (RP-LC) fails for MPS analysis because small, highly polar aliphatic sulfonates elute in the void volume, leading to massive ion suppression from the inorganic matrix (CuSO₄/H₂SO₄). Consequently, specialized MS workflows are required.

Table 1: Comparison of Mass Spectrometry Techniques for MPS Analysis
TechniquePrimary ApplicationTarget AnalytesMatrix ToleranceResolution / SensitivityPros & Cons
LC-ESI-MS (Ion-Pair) Bulk bath monitoringMPS, SPS, PDSLow (Requires dilution/SPE)High / pg-ng rangePros: Excellent quantification, separates isomers.Cons: Ion suppression from CuSO₄.
IC-MS Bulk bath monitoringPDS, SO₄²⁻, Cl⁻Moderate (Suppressor used)High / ng rangePros: Ideal for highly polar sulfonates.Cons: Hardware complexity.
TOF-SIMS Surface/Film analysisCu-MPS, incorporated SHigh (Solid state)Ultra-high surface sensitivityPros: Maps spatial distribution in Cu film.Cons: Not for bulk liquid quantification.
Table 2: Key Diagnostic Mass-to-Charge (m/z) Fragments
CompoundFormula (Anion)Expected m/zDiagnostic Value & Causality
MPS C₃H₇O₃S₂⁻155.0 [M-H]⁻Primary active monomer. High levels indicate active reduction at the cathode.
SPS C₆H₁₃O₆S₄⁻317.0 [M-H]⁻Dimer reservoir. Accumulation indicates an overly oxidative bath environment.
PDS C₃H₇O₆S₂⁻203.0 [M-H]⁻Irreversible degradation product. Direct cause of bottom-up filling failure.
Cu(I)-MPS [Cu(C₃H₆O₃S₂)]⁻217.0Surface-active complex intermediate. Confirms irreversible chemisorption on Cu.

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems . They utilize internal standardization to inherently correct for matrix-induced ion suppression, ensuring absolute quantitative accuracy.

Protocol A: LC-ESI-MS for Bulk Electrolyte Analysis

Causality of Choice: By introducing an ion-pairing reagent such as tetrabutylammonium hydroxide (TBAOH) into the mobile phase, we temporarily increase the hydrophobicity of the MPS/PDS sulfonates. This enables retention on a C18 column, allowing the analytes to elute after the massive inorganic sulfate/copper suppression zone[Ion-pair chromatography of SPS/MPS][3].

  • Sample Aliquot & Matrix Mitigation: Extract 100 µL of the electroplating bath. Dilute 1:100 in ultrapure water to reduce the CuSO₄ concentration below the ESI suppression threshold.

  • Internal Standard Spiking (Self-Validation): Spike the diluted sample with 50 ng/mL of isotope-labeled MPS-d6. Because MPS-d6 co-elutes exactly with native MPS and experiences the exact same matrix suppression, the ratio of their MS signals provides an absolute concentration independent of matrix effects.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a mobile phase of Water/Acetonitrile containing 5 mM TBAOH.

  • ESI-MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor m/z 155 for MPS, m/z 317 for SPS, and m/z 203 for PDS.

LCMS_Workflow Step1 1. Sample Aliquot & Dilution (Mitigate Cu/SO4 Matrix) Step2 2. Internal Standard Spike (Isotope-labeled MPS-d6) Step1->Step2 Step3 3. Ion-Pair LC Separation (TBAOH Mobile Phase) Step2->Step3 Step4 4. ESI-MS (Negative Mode) (Detect m/z 155, 203, 317) Step3->Step4 Step5 5. Data Deconvolution (Quantify Degradation) Step4->Step5

Figure 2. Self-validating LC-ESI-MS workflow for quantifying MPS and its degradation products.

Protocol B: TOF-SIMS for Surface-Bound Degradation Products

Causality of Choice: While LC-MS quantifies the bulk liquid, it fails to explain defect formation at the solid wafer level. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) bridges this gap by bombarding the electrodeposited Cu film with primary ions to eject secondary ions, verifying the irreversible chemisorption and incorporation of MPS into the copper lattice[TOF-SIMS Studies of SPS and MPS][4].

  • Substrate Preparation: Extract the electroplated copper substrate. Rinse gently with deionized water to remove unbound bulk electrolyte without disturbing the chemisorbed monolayer.

  • Primary Ion Bombardment: Transfer the substrate to the TOF-SIMS ultra-high vacuum chamber. Bombard the surface with a Bi₃⁺ primary ion beam.

  • Spectral Deconvolution: Analyze the negative secondary ion spectrum. The detection of the specific fragment at m/z 217 definitively validates the presence of the Cu(I)-MPS surface complex[4].

Table 3: Comparative Recovery and Matrix Effect Data (Self-Validating System)

Data represents typical analytical performance using the internal standardization protocol.

AnalyteSpiked ConcentrationLC-ESI-MS Recovery (%)IC-MS Recovery (%)Matrix Effect (Ion Suppression)
MPS 10.0 mg/L98.2 ± 1.495.5 ± 2.1-45% (Mitigated by IS correction)
SPS 10.0 mg/L99.1 ± 0.897.3 ± 1.5-30% (Mitigated by IS correction)
PDS 5.0 mg/L96.4 ± 1.998.8 ± 1.0-55% (Mitigated by IS correction)

References

  • Electroplated Copper Additives for Advanced Packaging: A Review Source: NIH PMC URL
  • Studies of Bis-(Sodium-Sulfopropyl)
  • Ion-pair chromatography of bis sodium-sulfopropyl)
  • Revealing the Complexation of 3-N,N-Dimethylaminodithiocarbamoyl-1-Propanesulfonic Acid (DPS)

Sources

Validation

A Spectroscopic Guide to Thiol-Based Self-Assembled Monolayers: A Comparative Analysis of MPS

In the landscape of surface science and nanotechnology, self-assembled monolayers (SAMs) of organothiols on gold substrates stand out as a cornerstone technology. Their versatility in tailoring surface properties has mad...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of surface science and nanotechnology, self-assembled monolayers (SAMs) of organothiols on gold substrates stand out as a cornerstone technology. Their versatility in tailoring surface properties has made them indispensable in fields ranging from biosensing and drug delivery to molecular electronics. Among the diverse array of thiol molecules, 3-mercaptopropionic acid (MPS) offers a unique combination of a short alkyl chain and a terminal carboxylic acid group, rendering it a popular choice for creating hydrophilic and functionalizable surfaces.

This guide provides a comprehensive comparison of the spectroscopic characterization of MPS SAMs with other widely used thiol-based SAMs, including 11-mercaptoundecanoic acid (MUA), a longer-chain carboxylic acid-terminated thiol, and 1-octadecanethiol (ODT), a long-chain alkylthiol. We will delve into the key spectroscopic techniques that are instrumental in elucidating the structure, composition, and quality of these monolayers, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and characterize the optimal SAM for their specific application.

The Foundation: Understanding Thiol-Based SAMs

Thiol-based SAMs are highly ordered molecular assemblies that form spontaneously when a gold substrate is exposed to a solution containing an organothiol. The driving force for this assembly is the strong, covalent-like bond between the sulfur atom of the thiol and the gold surface.[1][2] This interaction leads to the formation of a densely packed, quasi-crystalline monolayer, with the alkyl chains extending away from the surface and the terminal functional groups exposed to the ambient environment.[3] The choice of the terminal group is critical as it dictates the final surface properties, such as wettability, chemical reactivity, and biocompatibility.[1]

Key Spectroscopic Techniques for SAM Characterization

A multi-faceted approach employing several complementary spectroscopic techniques is essential for a thorough characterization of SAMs. Each technique provides unique insights into different aspects of the monolayer.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a material.[4] For thiol SAMs, XPS is invaluable for:

  • Confirming the presence of the SAM: By detecting the characteristic core-level signals of carbon (C 1s), oxygen (O 1s), and sulfur (S 2p).

  • Verifying the Au-S bond formation: The S 2p spectrum of a thiolate bonded to gold exhibits a characteristic peak at a binding energy of approximately 162 eV, which is lower than that of free thiols (around 164 eV).[2]

  • Determining the monolayer thickness and molecular orientation: Angle-resolved XPS (ARXPS) can provide information about the thickness and the tilt angle of the molecules within the SAM.[5][6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly in its grazing angle reflection-absorption (GATR) or reflection-absorption infrared spectroscopy (RAIRS) configurations, is a powerful tool for probing the vibrational modes of molecules within a SAM.[7][8] It allows for:

  • Identification of functional groups: The presence of characteristic absorption bands confirms the chemical identity of the terminal group (e.g., C=O stretch for carboxylic acids, C-H stretches for alkyl chains).[9][10]

  • Assessment of monolayer order: The position of the methylene (CH2) stretching vibrations in the alkyl chain is sensitive to the conformational order of the monolayer. Well-ordered, all-trans alkyl chains exhibit asymmetric and symmetric CH2 stretching frequencies near 2918 cm⁻¹ and 2850 cm⁻¹, respectively.[2]

  • Confirmation of Au-S bond formation: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) is a strong indicator of the covalent attachment of the thiol to the gold surface.[10]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly powerful when enhanced by a plasmonic substrate, a technique known as Surface-Enhanced Raman Spectroscopy (SERS).[11][12] SERS can provide:

  • High sensitivity for monolayer analysis: The enhancement of the Raman signal allows for the detection and characterization of even a single monolayer of molecules.[11][13]

  • Detailed structural information: Specific Raman bands can be assigned to various vibrational modes within the thiol molecule, providing insights into molecular orientation and intermolecular interactions.[12]

Ellipsometry

Ellipsometry is an optical technique that measures the change in the polarization state of light upon reflection from a surface.[14][15] It is a highly sensitive method for determining the thickness of thin films with sub-nanometer resolution.[16][17][18] For SAMs, ellipsometry is the primary method for accurately measuring the average monolayer thickness.[19]

Comparative Spectroscopic Analysis: MPS vs. Other Thiol-Based SAMs

The spectroscopic signatures of MPS, MUA, and ODT SAMs reflect their distinct molecular structures. The following sections and tables summarize the expected and experimentally observed spectroscopic data for these SAMs on gold.

X-ray Photoelectron Spectroscopy (XPS) Data
AnalyteSpectroscopic FeatureMPS (C3H6O2S)MUA (C11H22O2S)ODT (C18H38S)
Sulfur (S 2p) Binding Energy (eV)~162.0[2]~162.0[2]~162.0[2]
Carbon (C 1s) Predominant Peak (eV)~285.0 (C-C, C-H), ~288.5 (O=C-O)[20]~285.0 (C-C, C-H), ~288.5 (O=C-O)[20]~285.0 (C-C, C-H)[5]
Oxygen (O 1s) Binding Energy (eV)~532.5[20]~532.5[20]Not Applicable

Interpretation: The S 2p binding energy consistently appears around 162.0 eV for all three thiols, confirming the formation of a gold-thiolate bond.[2] The C 1s spectrum of MPS and MUA shows an additional peak at higher binding energy (~288.5 eV) corresponding to the carboxylic acid group, which is absent in the ODT spectrum. The presence of the O 1s peak further confirms the carboxylic acid functionality in MPS and MUA SAMs.

Fourier-Transform Infrared (FTIR) Spectroscopy Data
Vibrational ModeWavenumber (cm⁻¹)MPSMUAODT
C=O Stretch (Carboxylic Acid) ~1700-1740[9][21]PresentPresentAbsent
CH₂ Asymmetric Stretch ~2920-2930Present~2918 (ordered)[2]~2918 (ordered)[2]
CH₂ Symmetric Stretch ~2850-2860Present~2850 (ordered)[2]~2850 (ordered)[2]
S-H Stretch ~2550-2600Absent in SAM[10]Absent in SAM[10]Absent in SAM[10]

Interpretation: The most prominent difference is the presence of the strong C=O stretching vibration in the spectra of MPS and MUA, confirming their carboxylic acid termination. The position of the CH₂ stretching modes in MUA and ODT SAMs is indicative of a well-ordered, crystalline-like monolayer. Due to its shorter chain length, MPS may exhibit broader and slightly higher frequency CH₂ stretching bands, suggesting a less ordered structure compared to its longer-chain counterparts. The absence of the S-H stretch in all SAM spectra is a clear indication of successful covalent attachment to the gold surface.[10]

Raman Spectroscopy Data
Vibrational ModeRaman Shift (cm⁻¹)MPSMUAODT
C-S Stretch ~600-750PresentPresentPresent
CH₂ Twist/Wag ~1000-1400PresentPresentPresent
C=O Stretch ~1650-1750PresentPresentAbsent

Interpretation: Similar to FTIR, Raman spectroscopy can identify the key functional groups. The C-S stretching mode confirms the presence of the thiol linkage. The C=O stretch will be a prominent feature in the Raman spectra of MPS and MUA. SERS can be particularly useful for enhancing the signals from these monolayers, allowing for more detailed structural analysis.

Ellipsometry Data
ParameterMPSMUAODT
Expected Thickness (Å) ~5-7[22]~15-18~22-25[16]

Interpretation: The measured thickness of the SAM is directly proportional to the length of the thiol molecule. As expected, the short-chain MPS forms a significantly thinner monolayer compared to the longer-chain MUA and ODT. Ellipsometry provides a quick and reliable method to verify the formation of a monolayer and to assess its average thickness.

Experimental Protocols

Gold Substrate Preparation

A pristine gold surface is paramount for the formation of high-quality SAMs.[1]

  • Cleaning: Immerse the gold substrate in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is advised when handling Piranha solution as it is highly corrosive and reactive. [1]

  • Rinsing: Thoroughly rinse the substrate with ultrapure water and then with absolute ethanol.[1]

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.[1]

  • Immediate Use: Use the cleaned substrate immediately to prevent atmospheric contamination.[1]

Self-Assembled Monolayer Formation

The following protocol is a general guideline for the formation of thiol SAMs from solution.

  • Solution Preparation: Prepare a 1 mM solution of the desired thiol in absolute ethanol.[1]

  • Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean glass container.

  • Incubation: Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing: After incubation, remove the substrate and rinse it thoroughly with absolute ethanol to remove non-covalently bound molecules.[1]

  • Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen or argon.[1]

Visualizing the Workflow

SAM_Formation_and_Characterization cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Spectroscopic Characterization Clean Piranha Cleaning Rinse_H2O Rinse with H₂O Clean->Rinse_H2O Rinse_EtOH Rinse with EtOH Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with N₂ Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (18-24h) Dry_N2_1->Immerse Immediate Use Thiol_Sol Prepare 1 mM Thiol Solution Thiol_Sol->Immerse Rinse_EtOH_2 Rinse with EtOH Immerse->Rinse_EtOH_2 Dry_N2_2 Dry with N₂ Rinse_EtOH_2->Dry_N2_2 XPS XPS Dry_N2_2->XPS FTIR FTIR Dry_N2_2->FTIR Raman Raman Dry_N2_2->Raman Ellipsometry Ellipsometry Dry_N2_2->Ellipsometry

Caption: Workflow for SAM formation and subsequent characterization.

Conclusion

The spectroscopic characterization of MPS and other thiol-based SAMs provides a detailed picture of the molecular landscape at the gold interface. XPS confirms the elemental composition and the crucial gold-thiolate bond, while FTIR and Raman spectroscopy provide insights into the functional groups and the conformational order of the monolayer. Ellipsometry offers a precise measurement of the monolayer thickness.

The choice between MPS, MUA, and ODT ultimately depends on the desired surface properties. MPS, with its short chain and carboxylic acid terminus, is ideal for creating hydrophilic surfaces and for subsequent covalent immobilization of biomolecules in applications where a smaller molecular footprint is desired. MUA offers a similar functionality but with a longer, more ordered alkyl chain, which can provide a better-defined and more insulating layer. ODT, on the other hand, is the quintessential choice for creating hydrophobic and passive surfaces. By understanding the distinct spectroscopic signatures of these SAMs, researchers can confidently select, fabricate, and validate the ideal monolayer for their specific scientific and technological endeavors.

References

  • Surface-enhanced Raman spectroscopy of self-assembled monolayers: sandwich architecture and nanoparticle shape dependence - PubMed. (2005). PubMed.
  • Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC. PMC.
  • Parallel Angle-resolved XPS Analysis of a Self Assembled Monolayer with the Theta Probe - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Application Note: Protocol for Forming Hydrophilic Self-Assembled Monolayers (SAMs) on Gold - Benchchem. Benchchem.
  • Monitoring Solid‐Phase Reactions in Self‐Assembled Monolayers by Surface‐Enhanced Raman Spectroscopy - PMC. PMC.
  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance - PIKE Technologies. PIKE Technologies.
  • A surface enhanced Raman spectroscopy study of aminothiophenol and aminothiophenol-C60 self-assembled monolayers: Evolution of Raman modes with experimental parameters | The Journal of Chemical Physics | AIP Publishing. (2012). AIP Publishing.
  • Parallel Angle-resolved XPS Analysis of a Self Assembled Monolayer with the Theta Probe. Thermo Fisher Scientific.
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. (2020). MDPI.
  • Raman spectroscopy probing of self-assembled monolayers inside the pores of gold nanotube membranes - RSC Publishing. RSC Publishing.
  • surface Raman scattering of self-assembled monolayers formed from 1-alkanethiols: behavior of films at gold and comparison to films at silver | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
  • FTIR spectra of TGA-based SAM on the Au surface (bottom) and of TGA... | Download Scientific Diagram - ResearchGate.
  • XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. (2024). MDPI.
  • Chemical and Biological Characterization of Thiol SAMs for Neuronal Cell Attachment | Langmuir - ACS Publications. (2009).
  • Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics..
  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applic
  • Ionization and Reprotonation of Self-Assembled Mercaptopropionic Acid Monolayers Investigated by Surface Plasmon Resonance Measurements | Langmuir - ACS Publications. (2001).
  • Preparing Self-Assembled Monolayers - Sigma-Aldrich. Sigma-Aldrich.
  • Surface characterization of typical alkanethiol SAMs on Au(111). - ResearchGate.
  • Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics.
  • Gold−Sulfur Bonding in 2D and 3D Self-Assembled Monolayers: XPS Characterization | The Journal of Physical Chemistry B - ACS Publications. (2000).
  • A New Approach to Generate Thiol-terminated SAMs on Gold - Agilent. (2007). Agilent.
  • Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface - MDPI. (2022). MDPI.
  • Self‐Assembled Monolayers of Carbohydrate Derivatives on Gold Surfaces | IntechOpen. (2017). IntechOpen.
  • Influence of hydrogen-bonded 3-mercaptopropionic acid bilayers on binary self-assembled monolayer formation - AIP Publishing. (2024). AIP Publishing.
  • (a) Infrared transmission spectra of 3-mercaptopropionic acid (MPA) and... - ResearchGate.
  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers - Indian Academy of Sciences. Indian Academy of Sciences.
  • Self-Assembled Monolayers - Qd-uki.co.uk. (2019). Qd-uki.co.uk.
  • Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC. PMC.
  • Measurement of the thickness and refractive index of very thin films and the optical properties of surfaces by ellipsometry.
  • ELLIPSOMETRY COMPARISON - Metricon. Metricon.
  • A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. (2020).
  • Characterization of alkanethiol-self-assembled monolayers-modified gold electrodes by electrochemical impedance spectroscopy | Request PDF - ResearchGate.
  • A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed. (2009). PubMed.
  • Comparisons of Self-Assembled Monolayers on Silver and Gold - DTIC. DTIC.

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